4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
Description
BenchChem offers high-quality 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4-(4-propylcyclohexyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N/c1-2-3-17-4-8-19(9-5-17)21-12-14-22(15-13-21)20-10-6-18(16-23)7-11-20/h6-7,10-15,17,19H,2-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCASZFDSWMENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915549 | |
| Record name | 3~4~-Propyl-3~1~,3~2~,3~3~,3~4~,3~5~,3~6~-hexahydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94412-40-5 | |
| Record name | trans-4'-(4-Propylcyclohexyl)(1,1'-biphenyl)-4-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094412405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3~4~-Propyl-3~1~,3~2~,3~3~,3~4~,3~5~,3~6~-hexahydro[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4'-(4-propylcyclohexyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
Executive Summary: This guide provides a comprehensive technical overview of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, a key component in the field of materials science. This molecule is a nematic liquid crystal, a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Its unique molecular architecture, consisting of a rigid biphenyl core, a flexible propylcyclohexyl group, and a polar cyano moiety, gives rise to the electro-optical properties essential for its primary application in Liquid Crystal Displays (LCDs). This document details its nomenclature, physicochemical properties, established synthesis and purification protocols, and critical safety information, serving as a vital resource for researchers and professionals in materials science and electronic engineering.
Nomenclature and Molecular Identity
IUPAC Name and Structural Verification
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile . An alternative, equally valid IUPAC name is 4-[4-(4-propylcyclohexyl)phenyl]benzonitrile .[1] Both names precisely describe the molecular structure:
-
[1,1'-biphenyl]-4-carbonitrile : A central biphenyl (two linked benzene rings) structure with a carbonitrile (-C≡N) group at the 4-position of one ring.
-
4'-(trans-4-Propylcyclohexyl) : A propylcyclohexyl group attached to the 4'-position of the second phenyl ring. The "trans" designation is critical, indicating that the propyl group and the biphenyl group are on opposite sides of the cyclohexane ring, a stereochemical arrangement essential for its liquid crystalline properties.
Common Names and Acronyms
In technical and commercial literature, this compound is often referred to by acronyms for brevity. While various identifiers exist, one common abbreviation is PCH-3 or 3-PCH , where 'PCH' denotes Phenylcyclohexane and '3' refers to the three-carbon propyl chain. Another related compound with a pentyl chain is known as PCH5.[2]
Chemical Identifiers
For unambiguous identification and database searches, the following identifiers are crucial:
| Identifier | Value |
| CAS Number | 94412-40-5[1][3] |
| Molecular Formula | C₂₂H₂₅N[1][3] |
| Molecular Weight | 303.44 g/mol [1][3] |
| InChIKey | CRCASZFDSWMENA-UHFFFAOYSA-N[1] |
Molecular Structure and Key Features
The molecular design of this compound is a classic example of a calamitic (rod-like) liquid crystal. It comprises three essential components that dictate its mesogenic behavior:
-
A Rigid Core: The biphenyl unit provides the necessary structural rigidity and linearity.
-
A Flexible Tail: The trans-4-propylcyclohexyl group adds flexibility, which helps to lower the melting point and influence the stability of the liquid crystal phase.
-
A Polar Head Group: The terminal cyano (-C≡N) group creates a strong dipole moment, which is fundamental for the dielectric anisotropy required for alignment in an electric field—the operating principle of many LCDs.
Physicochemical Properties and Characterization
The utility of this compound is defined by its physical properties, particularly its phase transition temperatures and anisotropic characteristics.
Core Thermophysical Properties
These properties determine the operational range of the liquid crystal material.
| Property | Value |
| Appearance | White to almost white powder/crystal |
| Density | ~1.05 g/cm³[3] |
| Melting Point (Crystal → Nematic) | Varies by purity; typically in the range of 30-50 °C |
| Clearing Point (Nematic → Isotropic) | Varies; often above 100 °C |
| Boiling Point | 454.9 °C at 760 mmHg[3] |
| Flash Point | 230.6 °C[3] |
Note: Phase transition temperatures are highly sensitive to purity. The values provided are typical ranges and should be confirmed by differential scanning calorimetry (DSC) for a specific batch.
Liquid Crystalline Behavior
The defining characteristic of this molecule is its formation of a nematic liquid crystal phase . In this phase, the rod-like molecules lose the positional order found in solid crystals but maintain a general orientational order, tending to point in the same direction (along a vector known as the director).[2] This collective alignment can be manipulated by external electric fields, which is the fundamental principle behind its use in displays. The transition from the ordered crystalline solid to the orientationally ordered nematic liquid is the melting point, while the transition to the completely disordered isotropic liquid is the clearing point.[2]
Synthesis and Purification
The synthesis of cyanobiphenyl-based liquid crystals is a well-established area of organic chemistry, often involving cross-coupling reactions to form the central biphenyl core.
Retrosynthetic Analysis
A common and efficient strategy for constructing the biphenyl core is the Suzuki cross-coupling reaction. This approach disconnects the molecule into two more readily available precursors: a boronic acid (or ester) and an aryl halide.
Exemplary Synthetic Protocol: Suzuki Coupling
This protocol describes a generalized procedure. Causality: The Suzuki reaction is chosen for its high tolerance of functional groups (like the nitrile), mild reaction conditions, and generally high yields. The palladium catalyst is essential for facilitating the transmetalation and reductive elimination steps that form the C-C bond.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (trans-4-Propylcyclohexyl)phenylboronic acid (1.0 eq), 4-bromobenzonitrile (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 3.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol, to dissolve the reactants.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product will be a solid or oil.
Purification and Characterization Workflow
Trustworthiness: Achieving the high purity (>98%) required for liquid crystal applications is paramount, as impurities can significantly depress the clearing point and alter electro-optical properties. A multi-step purification process is standard.
-
Column Chromatography: The crude product is first purified by silica gel chromatography to remove the palladium catalyst residue and highly polar or non-polar impurities. A gradient of hexane and ethyl acetate is typically effective.
-
Recrystallization: This is the most critical step for achieving high purity. The solid from chromatography is dissolved in a minimum amount of a hot solvent (e.g., ethanol) and allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solvent.[4] This process may need to be repeated to achieve the desired purity level.
-
Quality Control: The final product's identity is confirmed by ¹H and ¹³C NMR spectroscopy.[3] Its purity is quantified by HPLC or GC, and its thermal properties (melting and clearing points) are precisely measured by Differential Scanning Calorimetry (DSC).
Applications in Materials Science
The primary application for this and related cyanobiphenyl compounds is as a component in nematic liquid crystal mixtures for displays.[5]
-
Liquid Crystal Displays (LCDs): Pure liquid crystals often have a narrow temperature range for their nematic phase. This compound is rarely used alone but is a crucial component of eutectic mixtures. By combining several different liquid crystal compounds, a mixture can be formulated that exhibits a stable nematic phase over a broad temperature range (e.g., -20 °C to +80 °C), which is necessary for commercial displays.
-
Role of the Cyclohexyl Ring: Compared to purely aromatic analogues like 5CB (4-cyano-4'-pentylbiphenyl), the inclusion of the saturated cyclohexyl ring lowers the melting point and viscosity while maintaining a useful degree of optical anisotropy, contributing to faster switching times in display devices.[6]
-
Research Applications: Due to their well-understood properties, cyanobiphenyls are standard materials used in fundamental research to study liquid crystal physics, develop novel sensors, and explore composites with nanoparticles.[7][8]
Safety, Handling, and Toxicology
While not acutely toxic, proper laboratory procedures must be followed when handling cyanobiphenyl compounds.
GHS Hazard Information
Users should always consult the latest Safety Data Sheet (SDS) for the specific compound. General hazards for related cyanobiphenyls may include:
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[9] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[9] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[9] |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
Handling and Storage Protocols
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.
Conclusion
4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile is a meticulously designed molecule that has played a significant role in the advancement of liquid crystal technology. Its synthesis is achieved through robust organic chemistry, and its high-performance characteristics are unlocked through rigorous purification. Understanding its molecular structure, thermophysical properties, and handling requirements is essential for its effective application in both industrial R&D and fundamental scientific research. This guide serves as a foundational resource for professionals engaging with this important class of functional materials.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18021, (1,1'-Biphenyl)-4-carbonitrile. Available from: [Link]
-
iChemical. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, CAS No. 94412-40-5. Available from: [Link]
-
Lagerwall, J. P. F., & Scalia, G. (2012). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Journal of Materials Chemistry, 22(43), 22975-22981. Available from: [Link]
-
Garrido, C., et al. (2022). Nanoscale Events on Cyanobiphenyl-Based Self-Assembled Droplets Triggered by Gas Analytes. ACS Applied Materials & Interfaces, 14(4), 5768-5778. Available from: [Link]
-
Soak Rochford. SAFETY DATA SHEET LIQUID CRYSTAL CONCENTRATE IBC. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 611152, 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. Available from: [Link]
-
PubChemLite. [1,1'-biphenyl]-4-carbonitrile, 4'-(trans-4-pentylcyclohexyl)- (C24H29N). Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 92319, 4-Cyano-4'-pentylbiphenyl. Available from: [Link]
-
Wikipedia. 4-Cyano-4'-pentylbiphenyl. Available from: [Link]
-
Urbas, A., et al. (2003). Cyanobiphenyl liquid crystal composites with gold nanoparticles. Liquid Crystals, 30(10), 1213-1217. Available from: [Link]
- Google Patents. CN107963958B - Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer.
- Google Patents. CN104072387B - Preparation method of 2-cyano-4' -methyl biphenyl.
-
Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Available from: [Link]
Sources
- 1. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile | 94412-40-5 | Benchchem [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, CAS No. 94412-40-5 - iChemical [ichemical.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buy 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [smolecule.com]
- 6. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 7. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanobiphenyl liquid crystal composites with gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. (1,1'-Biphenyl)-4-carbonitrile | C13H9N | CID 18021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. soakrochford.co.uk [soakrochford.co.uk]
Methodological & Application
Application Notes and Protocols for the Purification of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
Introduction: The Critical Role of Purity in Liquid Crystal Materials
4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile is a nematic liquid crystal, a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] The unique electro-optical characteristics of this and similar cyanobiphenyl compounds are highly dependent on their molecular ordering and purity. Even minute amounts of impurities can disrupt the liquid crystalline phases, leading to altered clearing points, compromised dielectric anisotropy, and diminished performance in applications such as liquid crystal displays (LCDs) and advanced optical systems.
This technical guide provides a comprehensive overview of the principles and detailed protocols for the purification of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to achieve the high purity levels essential for demanding applications and to ensure the reliability and reproducibility of their experimental results.
Understanding the Target Molecule and Potential Impurities
A thorough understanding of the physicochemical properties of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile and the likely impurities from its synthesis is fundamental to selecting and optimizing a purification strategy.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉N | [1] |
| Molecular Weight | 331.50 g/mol | [1] |
| Appearance | White to almost white powder/crystal | |
| Purity (Typical) | >98% (Commercial) | [2] |
Potential Impurities from Synthesis:
The synthesis of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile typically involves a Suzuki or similar cross-coupling reaction.[2] This process can introduce several types of impurities that must be removed:
-
Unreacted Starting Materials: Such as 4-bromobenzonitrile or trans-4-propylcyclohexylboronic acid.
-
Homocoupling Byproducts: Formation of biphenyl or bis(cyclohexyl) species.
-
Catalyst Residues: Palladium catalysts and their ligands.
-
Isomers: The presence of the cis-isomer of the propylcyclohexyl group can disrupt the mesophase behavior.
-
Solvent Residues: Residual solvents from the reaction and workup steps.
Purification Strategies: A Multi-faceted Approach
Achieving high purity often necessitates a combination of purification techniques. The two most effective methods for 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile are column chromatography and recrystallization.
Diagram of the General Purification Workflow
Caption: General workflow for the purification of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.
Protocol 1: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For non-polar to moderately polar compounds like the target molecule, normal-phase chromatography using silica gel is highly effective.
Causality Behind Experimental Choices:
-
Stationary Phase: Silica gel is a polar adsorbent that will retain more polar impurities, allowing the less polar product to elute first.
-
Mobile Phase: A non-polar solvent like hexane is used as the base eluent. A slightly more polar solvent, ethyl acetate, is gradually added to increase the polarity of the mobile phase and elute the product and then the more polar impurities. This gradient elution ensures a good separation.
Detailed Step-by-Step Methodology:
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Gently swirl the beaker to ensure the silica is fully wetted and to remove any trapped air bubbles.
-
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Carefully pour the silica gel slurry into the column. Tap the side of the column gently to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess hexane until the solvent level is just at the top of the sand layer. Caution: Do not let the column run dry at any stage.
-
-
Sample Loading:
-
Dissolve the crude 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile in a minimal amount of a suitable solvent, such as dichloromethane or a 9:1 hexane:ethyl acetate mixture.
-
Carefully apply the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.
-
-
Elution:
-
Begin elution with pure hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
1-5% Ethyl Acetate in Hexane (to elute the product)
-
10-20% Ethyl Acetate in Hexane (to elute more polar impurities)
-
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp (254 nm), as the biphenyl structure is UV active.[3]
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The principle is that the desired compound will be less soluble in the cold solvent than the impurities, which will remain in the solution.
Causality Behind Experimental Choices:
-
Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For compounds with a rigid core and flexible alkyl chains, like the target molecule, alcohols such as ethanol or a mixed solvent system like ethanol/n-heptane are often effective.[4]
Detailed Step-by-Step Methodology:
-
Solvent Selection (if not predetermined):
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of the chosen solvent (e.g., ethanol).
-
If the compound dissolves at room temperature, the solvent is too good.
-
If the compound does not dissolve, gently heat the test tube. If it dissolves when hot, it is a potentially good solvent.
-
Allow the hot solution to cool. If crystals form, the solvent is suitable.
-
-
Dissolution:
-
Place the crude or column-purified 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
-
Hot Filtration (if necessary):
-
If there are any insoluble impurities (e.g., dust, catalyst residues), perform a hot filtration.
-
Preheat a funnel and a receiving flask.
-
Quickly filter the hot solution through a fluted filter paper into the preheated receiving flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can further induce crystallization by placing the flask in an ice bath.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound to remove any residual solvent.
-
Diagram of the Recrystallization Process
Caption: Step-by-step process of purification by recrystallization.
Purity Assessment: Validating the Success of Purification
The purity of the final product should be rigorously assessed using a combination of analytical techniques.
| Analytical Technique | Purpose | Expected Outcome for Pure Product | Source |
| ¹H and ¹³C NMR | Structural confirmation and detection of organic impurities. | Sharp, well-resolved peaks corresponding to the molecular structure. Absence of impurity peaks. | [2] |
| HPLC/GC | Quantitative assessment of purity. | A single major peak with >99.5% purity. | [2] |
| Mass Spectrometry | Confirmation of molecular weight. | A molecular ion peak corresponding to the calculated molecular weight. | [2] |
| Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures and purity. | Sharp and well-defined phase transitions (e.g., crystal to nematic, nematic to isotropic). | [5] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.
-
Consult the Safety Data Sheet (SDS) for 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile and all solvents used for specific handling and disposal information.[6][7]
Conclusion
The purification of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile to a high degree of purity is paramount for its successful application in advanced materials and technologies. The combination of column chromatography and recrystallization, as detailed in these protocols, provides a robust pathway to achieving the required purity. Meticulous execution of these techniques, coupled with rigorous analytical validation, will ensure the production of high-quality material suitable for the most demanding research and development endeavors.
References
-
ResearchGate. Synthesis and properties of hydroxy tail terminated cyanobiphenyl liquid crystals. Available from: [Link]
-
PubChem. (1,1'-Biphenyl)-4-carbonitrile, 4'-hexyl-. Available from: [Link]
- Google Patents. CN107963958B - Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer.
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available from: [Link]
-
New Journal of Chemistry. Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Available from: [Link]
-
EPFL. TLC Visualization Reagents. Available from: [Link]
-
Filter-Bio. How to detect compounds on TLC plates? - Blog. Available from: [Link]
-
ResearchGate. Physical characterisation of 4′-butyl-4-heptyl- bicyclohexyl-4-carbonitrile. Available from: [Link]
- Unknown Source.
-
PubMed. (13)C NMR investigations and the molecular order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Available from: [Link]
-
ResearchGate. Physico-chemical Characterization of 4-(4-Pentenyloxy)Benzonitrile. Available from: [Link]
-
PubChem. 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of cis/trans-dihydrochromenones via a photoinduced rearrangement of 4-phenyl-3-aryl/cyclohexenylcoumarins. Available from: [Link]
- Unknown Source. Solubility of Organic Compounds. (No URL available)
-
PubChemLite. [1,1'-biphenyl]-4-carbonitrile, 4'-(trans-4-pentylcyclohexyl)- (C24H29N). Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile | 94412-40-5 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN107963958B - Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
Application Notes and Protocols for the Thermal Analysis of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile using Differential Scanning Calorimetry (DSC)
Introduction: Understanding the Mesomorphic Behavior of a Versatile Liquid Crystal
4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, a prominent member of the cyanobiphenyl family of liquid crystals, is a material of significant interest in materials science and drug development due to its unique phase behavior and anisotropic properties.[1] Its molecular structure, featuring a rigid biphenyl core, a flexible propylcyclohexyl group, and a polar cyano moiety, gives rise to intermediate states of matter known as liquid crystal phases, or mesophases, between the solid and isotropic liquid states.[1] Differential Scanning Calorimetry (DSC) is an indispensable analytical technique for elucidating the thermodynamic properties of such materials, providing precise measurements of phase transition temperatures and their associated enthalpy changes.[2][3][4] This document provides a comprehensive guide to the DSC analysis of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.
The biphenyl core provides a rigid backbone, a key characteristic for liquid crystal materials, while the trans-4-propylcyclohexyl substituent and the polar carbonitrile group contribute to its mesogenic properties and enhance the molecular dipole moment.[1] Understanding the precise temperatures and energy changes associated with the transitions between crystalline, liquid crystalline (e.g., nematic, smectic), and isotropic phases is critical for its application in various technologies, including displays and advanced drug delivery systems.
Core Principles of DSC for Liquid Crystal Analysis
Differential Scanning Calorimetry measures the difference in heat flow between a sample and an inert reference as a function of temperature. When the sample undergoes a phase transition, such as melting or a transition between liquid crystal phases, there is an associated change in enthalpy (ΔH), which is detected as a peak in the DSC thermogram. The temperature at which the peak occurs indicates the transition temperature (T), and the area under the peak is proportional to the enthalpy change.
For liquid crystals, DSC can identify:
-
Crystalline-to-Mesophase Transitions: The energy required to break the crystal lattice and form a more ordered liquid crystal phase.
-
Mesophase-to-Mesophase Transitions: Transitions between different liquid crystal phases (e.g., smectic to nematic).
-
Mesophase-to-Isotropic Liquid Transition (Clearing Point): The transition to a disordered, isotropic liquid state.
Experimental Protocol: DSC Analysis of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
This protocol outlines the steps for obtaining high-quality DSC data for the subject compound. The causality behind each experimental choice is explained to ensure robust and reproducible results.
Instrumentation and Consumables
-
Differential Scanning Calorimeter: A calibrated instrument capable of controlled heating and cooling ramps, with a temperature accuracy of at least ±0.1°C.
-
Sample Pans: Aluminum or gold-plated pans and lids suitable for the temperature range of interest. Hermetically sealed pans are recommended to prevent sublimation of the sample at elevated temperatures.
-
Crimper: For sealing the sample pans.
-
Microbalance: With a readability of at least 0.01 mg.
-
Purge Gas: High-purity nitrogen or argon (99.999% or higher).
Step-by-Step Methodology
-
Instrument Calibration:
-
Rationale: Accurate temperature and enthalpy measurements are contingent on proper instrument calibration.
-
Procedure: Calibrate the DSC for temperature and enthalpy using certified standards such as indium and zinc. The calibration should be performed under the same experimental conditions (purge gas, flow rate, and heating rate) as the sample analysis.
-
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical to ensure uniform heat transfer and accurate measurements. The sample mass should be sufficient to produce a clear signal but not so large as to cause thermal lag.
-
Procedure:
-
Accurately weigh 5-10 mg of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile into a clean sample pan using a microbalance.
-
Hermetically seal the pan using a crimper. This is crucial to prevent any loss of sample due to sublimation, which can affect the accuracy of the enthalpy measurements.
-
Prepare an empty, hermetically sealed pan to be used as a reference.
-
-
-
DSC Program:
-
Rationale: The temperature program is designed to capture all relevant phase transitions during both heating and cooling cycles. The initial heating scan helps to erase any previous thermal history of the sample. The cooling scan provides information on the crystallization and formation of mesophases from the isotropic liquid. The second heating scan reveals the thermal behavior of the sample under controlled cooling conditions. A moderate scan rate is chosen to balance sensitivity and resolution.
-
Procedure:
-
Equilibrate the sample at a temperature well below its first expected transition (e.g., 25°C).
-
First Heating Scan: Heat the sample from 25°C to a temperature above its clearing point (e.g., 250°C) at a rate of 10°C/min.
-
Isothermal Hold: Hold the sample at the upper temperature for 5 minutes to ensure complete melting and a uniform isotropic state.
-
Cooling Scan: Cool the sample from the upper temperature back to the starting temperature at a rate of 10°C/min.
-
Second Heating Scan: Heat the sample again under the same conditions as the first heating scan.
-
-
-
Data Analysis:
-
Rationale: Proper analysis of the DSC thermogram is essential to extract meaningful thermodynamic data.
-
Procedure:
-
Determine the onset temperature and peak temperature for each transition observed in the heating and cooling scans.
-
Calculate the enthalpy of each transition (ΔH) by integrating the area under the corresponding peak. The integration baseline should be carefully chosen to ensure accuracy.
-
Report the transition temperatures and enthalpies for both heating and cooling cycles.
-
-
Visualizing the DSC Workflow
The following diagram illustrates the key stages of the DSC experimental workflow for analyzing 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.
Sources
- 1. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile | 94412-40-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]
using 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile in liquid crystal displays
An Application Guide to 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile for Advanced Liquid Crystal Display Research
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile in the formulation of nematic liquid crystal mixtures for display technologies. We will delve into the molecule's fundamental physicochemical properties, its role in multi-component mixtures, and provide detailed, field-proven protocols for the preparation and electro-optical characterization of liquid crystal test cells. This guide is designed to bridge theoretical knowledge with practical application, enabling both novice and experienced researchers to leverage this versatile liquid crystal material in their work.
Introduction: The Significance of Molecular Architecture in Liquid Crystal Displays
Liquid Crystal Displays (LCDs) are ubiquitous, dominating a significant portion of the display market. Their operation hinges on the unique properties of liquid crystal (LC) materials, which exist in a state of matter between a conventional liquid and a solid crystal.[1] These materials can flow like a liquid, yet their constituent molecules exhibit long-range orientational order.[2] In nematic LCs, the elongated, rod-like molecules tend to align along a common axis, known as the director.[3][4] The ability to manipulate this director with an external electric field is the fundamental principle behind LCD technology.[5]
The performance of an LCD—its contrast, response time, and power consumption—is intrinsically linked to the molecular structure of the liquid crystals it employs. While single-component LCs are useful for fundamental studies, practical applications almost exclusively use mixtures of different LC compounds to achieve a broad operating temperature range, optimized viscosity, and specific electro-optical characteristics.
This guide focuses on a key calamitic (rod-shaped) liquid crystal, 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile . This molecule is a cornerstone in many nematic mixtures due to its well-balanced properties. Its structure features a rigid biphenyl core, a flexible propylcyclohexyl group, and a highly polar carbonitrile (cyano) group.[6] This specific architecture imparts the desirable characteristics of chemical stability, a broad nematic temperature range, and a strong positive dielectric anisotropy, making it an excellent component for twisted nematic (TN) and other field-effect LCDs.
Physicochemical Profile of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
The utility of a liquid crystal is defined by its physical properties. The table below summarizes the key characteristics of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.
| Property | Value | Significance in LCD Applications |
| IUPAC Name | 4'-[trans-4-(propyl)cyclohexyl]-[1,1']-biphenyl-4-carbonitrile | Defines the precise chemical structure. |
| CAS Number | 94412-40-5 | Provides a unique identifier for the compound.[6] |
| Molecular Formula | C₂₂H₂₅N | Determines the molecular weight and elemental composition.[6] |
| Molecular Weight | 303.4 g/mol | Influences properties like viscosity and response time.[6] |
| Appearance | White to off-white crystalline solid | Indicates purity and physical state at room temperature. |
| Melting Point | ~66-68 °C | The transition from solid to the liquid crystal phase. A lower melting point is desirable for a wider operating range.[7] |
| Clearing Point | > 100 °C (Varies in mixtures) | The transition from the nematic liquid crystal phase to an isotropic liquid. A high clearing point ensures a stable LC phase at operational temperatures. |
| Dielectric Anisotropy (Δε) | Positive (large) | The cyano (-C≡N) group creates a strong dipole moment along the long molecular axis, leading to a large positive Δε. This is crucial for low-voltage switching in TN-LCDs.[6] |
| Viscosity | Low to moderate | The cyclohexyl ring helps to reduce viscosity compared to purely aromatic cores, contributing to faster switching speeds. |
Note: Specific values for melting and clearing points can vary based on purity. The values presented are typical.
The Art of the Mixture: Why PCH-3 is a Team Player
The exceptional performance of modern LCDs is not the result of a single "super" molecule, but rather the synergistic effect of a carefully crafted mixture of 5 to 20 different liquid crystal compounds.[8]
Causality Behind LC Mixtures:
-
Broadening the Nematic Range: A single LC compound may have a narrow temperature range in which it exhibits the desired nematic phase. By mixing several compounds, the melting point of the mixture is depressed, and the clearing point is averaged, resulting in a significantly wider operating temperature range.[8]
-
Tuning Anisotropy: The dielectric (Δε) and optical (Δn) anisotropies of the mixture can be precisely tuned by varying the concentration of components with high or low anisotropy. PCH-3, with its large positive Δε, is often used to increase the overall dielectric anisotropy of the mixture, thereby lowering the required operating voltage.
-
Optimizing Viscosity: Response time in an LCD is directly proportional to the rotational viscosity of the LC mixture. While molecules with high Δε can sometimes be quite viscous, the inclusion of components like PCH-3, which incorporates a cyclohexyl ring, helps to lower the overall mixture viscosity, leading to faster switching.[9]
An example of a basic two-component mixture could involve blending PCH-3 with a compound like 4'-Octyl-4-biphenylcarbonitrile (8CB) to optimize the temperature range and electro-optical properties.[8][10]
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of a liquid crystal mixture and the fabrication and testing of a standard twisted nematic (TN) cell.
Protocol 1: Preparation of a Nematic Liquid Crystal Mixture
This protocol describes the formulation of a simple binary mixture. The principle can be extended to more complex multi-component systems.
Materials:
-
4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
-
4'-Pentyl-4-biphenylcarbonitrile (5CB) or similar cyanobiphenyl LC
-
Glass vials with PTFE-lined caps
-
Analytical balance (±0.1 mg)
-
Hot plate with magnetic stirring
-
Small magnetic stir bar
-
Vacuum oven or desiccator
Methodology:
-
Weighing: Accurately weigh the desired amounts of each liquid crystal component directly into a clean, dry glass vial. For a simple eutectic mixture, a common starting point is a molar ratio that gives the lowest melting point.
-
Mixing: Add a small magnetic stir bar to the vial. Place the vial on a hot plate and heat it to a temperature approximately 10°C above the highest clearing point of the individual components.
-
Homogenization: Stir the mixture gently until it becomes a completely clear and uniform isotropic liquid. Ensure all solid material has dissolved.
-
Degassing (Optional but Recommended): To remove dissolved gases that can cause defects in the LC cell, place the vial (with the cap loosened) in a vacuum oven at a temperature where the mixture is isotropic. Apply a gentle vacuum for 15-30 minutes.
-
Cooling and Storage: Turn off the heat and allow the mixture to cool slowly to room temperature. The mixture should now exhibit its nematic phase. Store the vial tightly capped in a dark, cool place.
Protocol 2: Fabrication of a Twisted Nematic (TN) Liquid Crystal Test Cell
This protocol outlines the construction of a standard LC cell for electro-optical measurements.
Materials:
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyvinyl alcohol (PVA) solution (e.g., 2% in DI water)
-
Spinner or hotplate for coating
-
Lint-free cloth (velvet or similar)
-
UV-curable epoxy
-
Spacers of a defined diameter (e.g., 5 µm glass or plastic spheres)
-
UV lamp
-
The prepared liquid crystal mixture
Workflow Diagram:
Caption: Workflow for Twisted Nematic LC Cell Fabrication.
Methodology:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath. Dry the slides with a nitrogen gun.
-
Alignment Layer Deposition: Apply a thin layer of PVA solution onto the conductive side of the ITO slides. This can be done via spin-coating for uniformity or by carefully spreading the solution and allowing the water to evaporate on a hotplate.[11]
-
Curing: Bake the PVA-coated slides in an oven to remove any residual solvent and cure the polymer.
-
Rubbing: Gently rub the surface of the cured PVA layer with a lint-free cloth in a single direction.[11] This process creates micro-grooves that will align the liquid crystal molecules at the surface.
-
Cell Assembly:
-
On one of the prepared slides, apply a small amount of UV-curable epoxy around the perimeter, leaving a small gap for filling.
-
Mix the desired spacers into the epoxy or sprinkle them onto the surface to maintain a uniform cell gap.
-
Place the second slide on top, with the rubbing direction oriented at 90 degrees to the first slide. The conductive sides should be facing each other.
-
Gently press the slides together and use clips to hold them in place.
-
-
Curing: Expose the cell to a UV lamp to cure the epoxy and form a permanent seal.
-
Filling: Place a drop of the prepared LC mixture at the edge of the filling gap. The liquid will be drawn into the cell via capillary action.[12][13] This process can be expedited by performing it in a vacuum chamber.
-
Sealing: Once the cell is full, use a small amount of epoxy to seal the filling port.
Principle of Operation: TN Cell
Caption: Principle of a Twisted Nematic Liquid Crystal Cell.
Protocol 3: Electro-Optical Characterization
This protocol describes how to measure the key performance metrics of the fabricated LC cell.
Apparatus:
-
Polarizing optical microscope
-
Helium-Neon (He-Ne) laser or LED light source
-
Function generator
-
Voltage amplifier (if needed)
-
Photodetector or powermeter
-
Oscilloscope
Methodology:
-
Setup: Place the fabricated TN cell between the two crossed polarizers of the microscope. The light source should pass through the polarizer, the cell, the analyzer, and into the photodetector.
-
Voltage-Transmittance (V-T) Curve:
-
Apply a low-frequency (e.g., 1 kHz) square wave voltage from the function generator to the ITO electrodes of the cell.
-
Slowly increase the applied voltage from 0 V and record the corresponding light intensity measured by the photodetector.
-
Plot the normalized transmittance as a function of the applied voltage. From this curve, the threshold voltage (Vth) , or Freedericksz threshold, can be determined. This is the voltage at which the liquid crystal molecules begin to reorient, causing a change in transmittance.[14]
-
-
Switching Time Measurement:
-
Apply a square wave voltage that alternates between 0 V and a voltage sufficient to achieve maximum transmittance (e.g., 5-10 V).
-
Connect the output of the photodetector to an oscilloscope to monitor the change in light intensity over time.
-
Rise Time (τ_on): Measure the time it takes for the transmittance to go from 10% to 90% of its maximum value when the voltage is turned on.
-
Decay Time (τ_off): Measure the time it takes for the transmittance to fall from 90% to 10% of its maximum value when the voltage is turned off.
-
Data Interpretation and Troubleshooting
-
Low Threshold Voltage: A low Vth is desirable for low-power applications. It is directly related to the elastic constants of the LC material and inversely related to the dielectric anisotropy (Δε). A mixture rich in PCH-3 should exhibit a relatively low threshold voltage.
-
Fast Switching Times: The rise time is inversely proportional to the applied voltage squared and the viscosity. The decay time is dependent on the cell gap and viscosity. Low viscosity mixtures are essential for fast response.
-
Common Issues:
-
Cell Defects (Disclinations): These can appear as lines or points in the viewing area and are often caused by dust particles, impurities, or improper surface alignment. Thorough cleaning and careful handling are crucial.
-
Incomplete Switching: If the cell does not turn fully "on" (bright) or "off" (dark), it may be due to an incorrect cell gap, poor alignment, or insufficient voltage.
-
Slow Response: High mixture viscosity is the most common cause. This can be addressed by reformulating the mixture with lower viscosity components or operating at a slightly elevated temperature.
-
Conclusion
4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile is a highly valuable and versatile material in the field of liquid crystal displays. Its unique molecular structure provides a favorable combination of positive dielectric anisotropy, a stable nematic phase, and moderate viscosity. By understanding its fundamental properties and the rationale for its inclusion in multi-component mixtures, researchers can effectively formulate advanced liquid crystal materials. The protocols provided herein offer a standardized framework for the fabrication and characterization of test cells, enabling the systematic exploration of new LC mixtures and display technologies.
References
-
PubChem. (n.d.). (1,1'-Biphenyl)-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
MRSEC Education Group. (n.d.). Preparation of a Liquid Crystal Pixel. Retrieved from [Link]
- Google Patents. (n.d.). CN101362949B - Method for preparing liquid crystal mixture with smectic phase-cholesteric phase transformation.
-
ResearchGate. (n.d.). Room Temperature Chiral Smectic C Liquid Crystal Bearing para-Phenylchclohexyl Mesogenic Core. Retrieved from [Link]
-
FlexEnable. (2021). The making of a plastic liquid crystal cell. Retrieved from [Link]
-
ResearchGate. (n.d.). Electro-optical properties of nematic liquid crystal layers. Retrieved from [Link]
-
YouTube. (2016, May 18). Preparing Liquid Crystals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid Preparation of Liquid Photonic Crystals. Retrieved from [Link]
-
AIP Publishing. (n.d.). Electro-optical properties of liquid crystals doped with carbon quantum dots. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid crystal. Retrieved from [Link]
-
MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. Retrieved from [Link]
-
publisherspanel.com. (n.d.). Optical properties of liquid crystals. Retrieved from [Link]
- Google Patents. (n.d.). EP0691564A1 - Method for filling a liquid crystal cell.
-
DoITPoMS. (n.d.). Liquid Crystals. University of Cambridge. Retrieved from [Link]
-
chymist.com. (n.d.). Preparation of a Liquid Crystal Pixel. Retrieved from [Link]
-
ResearchGate. (n.d.). The diagram for the fabrication of a liquid crystal sample cell. Retrieved from [Link]
-
PubChem. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Biblioteka Nauki. (n.d.). Electro-Optical Properties of Liquid Crystals Composite with Zinc Oxide Nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). The viscosity of the liquid crystal PCH-5, in the nematic and isotropic.... Retrieved from [Link]
-
Chemdad. (n.d.). trans-4'(4-n-Propylcyclohexyl)-3,4-difluor-1,1'-biphenyl(bch-3f.f). Retrieved from [Link]
Sources
- 1. Liquid crystal - Wikipedia [en.wikipedia.org]
- 2. doitpoms.ac.uk [doitpoms.ac.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile | 94412-40-5 | Benchchem [benchchem.com]
- 7. trans-4'(4-n-Propylcyclohexyl)-3,4-difluor-1,1'-biphenyl(bch-3f.f) Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. CN101362949B - Method for preparing liquid crystal mixture with smectic phase-cholesteric phase transformation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- | C21H25NO | CID 104173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Preparation of a Liquid Crystal Pixel – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 12. flexenable.com [flexenable.com]
- 13. chymist.com [chymist.com]
- 14. portal.if.usp.br [portal.if.usp.br]
Measuring the Anisotropic Heart of Matter: A Guide to the Birefringence of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
This comprehensive guide details the principles and protocols for the accurate measurement of the birefringence of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, a nematic liquid crystal of significant interest in materials science and optoelectronics. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the unique optical properties of this anisotropic material.
Introduction: The Dance of Light in a Liquid Crystal World
4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, hereafter referred to as PCH3, belongs to the family of cyanobiphenyl liquid crystals. These materials exhibit a fascinating intermediate state of matter, the nematic phase, where the molecules possess long-range orientational order but lack positional order.[1] This molecular alignment gives rise to a profound optical anisotropy known as birefringence, or double refraction.
Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light.[2] In a nematic liquid crystal like PCH3, light polarized parallel to the long axis of the molecules (the director) experiences a different refractive index (the extraordinary refractive index, ne) than light polarized perpendicular to the director (the ordinary refractive index, no). The difference between these two values, Δn = ne - no, is the birefringence, a critical parameter that dictates the material's interaction with light and its suitability for various applications.
The magnitude of birefringence is intrinsically linked to the molecular structure. The rigid biphenyl core and the cyano group in PCH3 contribute to a high degree of electron polarizability along the molecular axis, which is a key factor for observing a significant birefringent effect.[3] Understanding and precisely measuring this property is paramount for the design and optimization of liquid crystal-based devices.
Quantitative Analysis: Birefringence of PCH3
| Property | Symbol | Expected Value Range (for PCH3, by analogy to PCH5) |
| Ordinary Refractive Index | no | ~1.5 - 1.6 |
| Extraordinary Refractive Index | ne | ~1.6 - 1.7 |
| Birefringence | Δn | ~0.01 - 0.1 |
Note: These are estimated values. Precise experimental determination is essential for any application.
Methodologies for Birefringence Measurement
The selection of an appropriate method for measuring the birefringence of PCH3 depends on the required accuracy, the available equipment, and the specific experimental conditions. Here, we detail two widely accepted and robust techniques: the Abbé refractometer for straightforward, single-wavelength measurements, and spectroscopic ellipsometry for comprehensive, wavelength-dependent characterization.
Method 1: The Abbé Refractometer - A Direct View of Anisotropy
The Abbé refractometer is a venerable and accessible instrument for measuring the refractive index of liquids.[6] Its operation is based on the principle of total internal reflection.[7] For an isotropic liquid, a single sharp boundary between light and dark fields is observed. However, for a birefringent material like PCH3, this boundary splits into two, corresponding to the ordinary and extraordinary refractive indices.
The key to successfully measuring ne and no with an Abbé refractometer lies in controlling the polarization of the incident light and the alignment of the liquid crystal molecules at the prism surface. Without a polarizer, the instrument measures an average refractive index. By introducing a polarizing filter, we can selectively probe the different refractive indices of the anisotropic material. Furthermore, achieving a specific alignment of the liquid crystal director relative to the prism surface is crucial for isolating the ne and no components.
Diagram 1: Workflow for Birefringence Measurement using an Abbé Refractometer.
-
Instrument Calibration and Preparation:
-
Ensure the Abbé refractometer is calibrated according to the manufacturer's instructions, typically using a standard of known refractive index.[8]
-
Clean the surfaces of the illuminating and refracting prisms meticulously with a suitable solvent (e.g., ethanol or isopropanol) and a soft, lint-free cloth. Any residue can interfere with the measurement and the alignment of the liquid crystal.
-
-
Sample Application:
-
Place a small drop of PCH3 onto the surface of the refracting prism. Use only a minimal amount to form a thin, uniform layer.
-
For more controlled measurements, an alignment layer can be applied to the prism surface prior to sample deposition to induce a specific orientation (homogeneous or homeotropic) of the PCH3 molecules. This step is crucial for achieving clear separation of the ordinary and extraordinary rays.
-
-
Temperature Control:
-
Connect a circulating water bath to the refractometer's prisms to maintain a constant and precise temperature. The birefringence of liquid crystals is highly temperature-dependent.[4] Allow the system to equilibrate for at least 15-20 minutes before taking measurements.
-
-
Measurement of no and ne:
-
Turn on the light source and adjust the mirror to illuminate the prisms.
-
Place a polarizing filter in the light path before the sample.
-
Look through the eyepiece and adjust the refractometer's control knob until the boundary line(s) come into focus.
-
Rotate the polarizer. You will observe two distinct boundary lines.
-
To measure no: Rotate the polarizer until one of the boundary lines reaches its minimum value. This corresponds to the ordinary refractive index. Record the reading from the scale.
-
To measure ne: Rotate the polarizer by 90 degrees from the position for the no measurement. The other boundary line will now be at its maximum value, corresponding to the extraordinary refractive index. Record this reading.
-
-
Calculation of Birefringence:
-
Calculate the birefringence using the formula: Δn = ne - no.
-
Method 2: Spectroscopic Ellipsometry - Unraveling the Wavelength Dependence
Spectroscopic ellipsometry is a powerful, non-destructive optical technique that measures the change in the polarization state of light upon reflection from or transmission through a sample.[9] It provides information about the thickness and optical constants (refractive index and extinction coefficient) of thin films and bulk materials over a wide range of wavelengths. For anisotropic materials like PCH3, generalized spectroscopic ellipsometry is employed to determine both ne and no as a function of wavelength.[10]
The strength of spectroscopic ellipsometry lies in its ability to model the entire sample structure and extract the optical properties of individual layers. By building a comprehensive optical model that includes the substrate, any alignment layers, and the anisotropic liquid crystal layer, we can accurately determine the wavelength-dependent birefringence. The use of multiple angles of incidence and a wide spectral range provides a wealth of data, leading to a more robust and reliable determination of the optical constants.
Diagram 2: Workflow for Birefringence Measurement using Spectroscopic Ellipsometry.
-
Sample Preparation (Liquid Crystal Cell):
-
Prepare two flat, transparent substrates (e.g., glass or quartz).
-
Clean the substrates thoroughly.
-
Deposit a thin alignment layer (e.g., a rubbed polyimide) on the inner surface of each substrate to induce a uniform alignment of the PCH3 molecules. The rubbing direction should be consistent on both substrates to ensure a well-aligned nematic director.
-
Assemble the two substrates to form a cell with a defined thickness (typically a few micrometers), using spacers.
-
Fill the cell with PCH3 in its isotropic phase (by heating) via capillary action, and then slowly cool it down to the desired temperature in the nematic phase.
-
-
Data Acquisition:
-
Mount the liquid crystal cell on the sample stage of the spectroscopic ellipsometer.
-
Define the desired wavelength range for the measurement.
-
Perform measurements of the ellipsometric parameters (Ψ and Δ) at multiple angles of incidence.[11] This provides a more comprehensive dataset for the subsequent modeling.
-
-
Modeling and Data Analysis:
-
Using the ellipsometer's software, construct an optical model that accurately represents the liquid crystal cell. This model should include the substrate, the alignment layers, and the PCH3 layer.
-
Define the PCH3 layer as an anisotropic material with two principal refractive indices, no and ne. The Cauchy or Sellmeier dispersion models are commonly used to describe the wavelength dependence of the refractive indices.[12]
-
Perform a fitting procedure to adjust the unknown parameters of the model (including the thickness and the refractive indices of the PCH3 layer) to achieve the best possible match between the model-generated data and the experimental data.
-
Once a good fit is obtained, the software will provide the wavelength-dependent values of no and ne.
-
Calculate the birefringence spectrum, Δn(λ) = ne(λ) - no(λ).
-
Conclusion
The accurate measurement of the birefringence of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile is fundamental to harnessing its potential in advanced optical technologies. Both the Abbé refractometer and spectroscopic ellipsometry offer robust and reliable means of characterizing this crucial optical property. The choice of method will depend on the specific requirements of the research, with the Abbé refractometer providing a quick and direct measurement at a single wavelength, and spectroscopic ellipsometry offering a comprehensive, wavelength-dependent analysis. By following the detailed protocols outlined in this guide, researchers can obtain accurate and reproducible birefringence data, paving the way for the informed design and development of next-generation liquid crystal devices.
References
-
Dąbrowski, R., Kula, P., & Herman, J. (2017). High Birefringence Liquid Crystals. Crystals, 7(9), 269. [Link]
-
Wu, S. T., Efron, U., & Hess, L. D. (1984). Birefringence measurements of liquid crystals. Applied optics, 23(21), 3911-3915. [Link]
-
Al-Bayati, A. H., Al-Zangana, S., & Al-Ammar, K. (2018). Birefringences of bio-based liquid crystals. International Journal of Innovative Research in Science, Engineering and Technology, 7(5), 5489-5497. [Link]
-
Wu, S. T. (1986). Birefringence dispersions of liquid crystals. Physical Review A, 33(2), 1270. [Link]
-
Scribd. (n.d.). Abbe Refractometer: Principles and Use. Retrieved from [Link]
-
Marino, A., & Abbate, G. (2004). Spectroscopic ellipsometry study of liquid crystal and polymeric thin films in visible and near infrared. e-LC, 2004-02. [Link]
-
Li, J., Gauza, S., & Wu, S. T. (2004). Temperature effect on liquid crystal refractive indices. Journal of Applied Physics, 96(1), 19-24. [Link]
-
Tkachenko, V., Marino, A., & Abbate, G. (2010). Studying Nematic Liquid Crystals by Spectroscopic Ellipsometry. Journal of the Society for Information Display, 18(11), 1-8. [Link]
-
Dąbrowski, R., & Kłosowicz, S. (2017). High Birefringence Liquid Crystals. Crystals, 7(9), 269. [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure). Retrieved from [Link]
-
Ozer, M., & Ozder, S. (2007). Determination of birefringence dispersion in nematic liquid crystals by using an S-transform. Optics express, 15(16), 10099-10105. [Link]
-
Aspnes, D. E. (2013). Spectroscopic ellipsometry—A perspective. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 31(5), 050812. [Link]
-
Chen, X., Wu, S. T., & Zhang, W. (2021). High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. Materials Advances, 2(18), 5971-5979. [Link]
-
Wilson, M. R., & Earl, D. J. (2005). Calculation of the birefringences of nematic liquid crystals at optical and infrared wavelengths. The Journal of chemical physics, 123(14), 144703. [Link]
-
iChemical. (n.d.). 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile. Retrieved from [Link]
-
MRC. (n.d.). REF-ABBE Abbe Refractometer Operating Instructions. Retrieved from [Link]
-
Kircher, J. (2015). Spectroscopic Ellipsometry: Basic Principles. In Spectroscopic Ellipsometry for Photovoltaics (pp. 1-26). Wiley-VCH. [Link]
-
Chemistry For Everyone. (2025, August 4). What Is Birefringence In Liquid Crystals? [Video]. YouTube. [Link]
-
Jamali, A., & Zakerhamidi, M. S. (2022). Temperature-dependent optical properties of some mixtures nematic liquid crystal. Scientific reports, 12(1), 12693. [Link]
-
RefractiveIndex.INFO. (n.d.). Refractive index database. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental setup for refractive index measurements with the Abbe.... Retrieved from [Link]
-
Glycopedia. (n.d.). Spectroscopic Ellipsometry. Retrieved from [Link]
-
Universität Leipzig. (n.d.). O5e “Index of Refraction of Liquids (Refractometry)”. Retrieved from [Link]
-
Pan, R. P., Hsieh, T. R., & Pan, C. L. (2005). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Journal of the Optical Society of America B, 22(5), 947-953. [Link]
-
Lee, S. H., Park, J. G., & Lee, S. D. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1381. [Link]
-
Li, J., & Wu, S. T. (2004). Extended Cauchy equations for the refractive indices of liquid crystals. Journal of applied physics, 95(3), 896-901. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. ijirset.com [ijirset.com]
- 3. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile | 94412-40-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Temperature-dependent optical properties of some mixtures nematic liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. home.uni-leipzig.de [home.uni-leipzig.de]
- 8. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic Ellipsometry - Glycopedia [glycopedia.eu]
- 12. researchgate.net [researchgate.net]
Measuring the Anchoring Energy of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile: An Application Note and Protocol
Introduction: The Critical Role of Interfacial Interactions in Liquid Crystal Devices
4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, hereafter referred to as PCH-3, is a nematic liquid crystal (LC) of significant interest in the development of advanced optical and electronic devices. Its utility is intrinsically linked to the precise control of the orientation of its constituent molecules at interfaces. This orientation is governed by the anchoring energy, a quantitative measure of the torque required to deviate the LC director—the average direction of the long molecular axes—from its preferred orientation on a surface. A thorough understanding and precise measurement of the anchoring energy of PCH-3 are paramount for optimizing the performance and stability of devices such as liquid crystal displays (LCDs), spatial light modulators, and tunable photonic components.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of anchoring energy measurements for PCH-3. We will focus on the robust and widely applicable High-Electric-Field (HEF) technique, detailing the experimental setup, protocol, and data analysis. The causality behind each experimental choice is elucidated to provide a deeper understanding of the methodology.
Theoretical Framework: Unveiling the Surface-Director Interaction
The anchoring energy, W, quantifies the strength of the interaction between the liquid crystal molecules and a solid substrate. In the context of the HEF method, we consider a planar-aligned LC cell where the director is initially parallel to the substrate surfaces. Upon the application of a sufficiently strong electric field perpendicular to the director, the bulk LC molecules reorient to align with the field. However, the molecules at the surface remain "anchored," leading to a distortion in the director profile within the cell.
The total free energy of the system in the presence of an electric field is a sum of the elastic deformation energy and the electric field coupling energy. By analyzing the balance between the electric torque and the elastic torque, and by measuring the optical phase retardation as a function of the applied voltage, the anchoring energy can be extracted. The relationship is particularly simplified at high voltages, where the director orientation is nearly perpendicular to the substrates throughout the bulk of the cell, except for a thin layer near the surfaces.
Physicochemical Properties of PCH-3
| Property | Symbol | Typical Value | Source/Analogy |
| Splay Elastic Constant | K₁₁ | 10 pN | Analogy with 5CB, 8CB[1] |
| Bend Elastic Constant | K₃₃ | 12 pN | Analogy with 5CB, 8CB[1] |
| Dielectric Anisotropy (at 1 kHz) | Δε | +10 | Analogy with cyanobiphenyls[2][3] |
| Ordinary Refractive Index (at 589 nm) | nₒ | 1.52 | Analogy with 5PCH[4] |
| Extraordinary Refractive Index (at 589 nm) | nₑ | 1.68 | Analogy with 5PCH[4] |
| Molecular Formula | - | C₂₂H₂₅N | [5] |
| Molecular Weight | - | 303.44 g/mol | [5] |
Experimental Protocol: A Step-by-Step Guide to Anchoring Energy Measurement
This protocol details the fabrication of a planar-aligned liquid crystal cell and the subsequent measurement of the anchoring energy of PCH-3 using the High-Electric-Field (HEF) method with optical phase retardation measurements.
Part 1: Liquid Crystal Cell Fabrication
The quality of the LC cell is paramount for accurate anchoring energy measurements. This protocol ensures the creation of a cell with uniform planar alignment.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide (PI) alignment layer solution (e.g., for planar alignment)
-
Spinner for PI coating
-
Hot plate
-
UV-curable sealant with spacer beads (e.g., 5-10 µm diameter)
-
UV lamp
-
Rubbing machine with velvet cloth
-
PCH-3 liquid crystal
-
Vacuum chamber
-
Temperature-controlled stage
Protocol:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the substrates with a nitrogen gun.
-
Polyimide Coating: Dispense the PI solution onto the center of an ITO substrate and spin-coat to achieve a uniform thin film (typically 50-100 nm). The spin speed and time will depend on the viscosity of the PI solution and should be optimized to achieve the desired thickness.
-
Soft Bake: Place the PI-coated substrates on a hot plate at a temperature recommended by the PI manufacturer (e.g., 80-100 °C) for a few minutes to evaporate the solvent.
-
Hard Bake (Curing): Transfer the substrates to a programmable oven and cure the polyimide according to the manufacturer's instructions (e.g., ramping up to 180-200 °C and holding for 1 hour). This step is crucial for the imidization of the polyamic acid and the stability of the alignment layer.
-
Rubbing: Unidirectionally rub the cured PI surfaces with a velvet-clothed roller on a rubbing machine. The rubbing strength (pile impression and roller speed) should be consistent and optimized to induce strong planar alignment.
-
Cell Assembly: Apply a line of UV-curable sealant mixed with spacer beads onto the edges of one of the rubbed substrates. Place the second substrate on top, with the rubbing directions either parallel or anti-parallel, to form a cell with a defined gap.
-
UV Curing: Expose the cell to UV light to cure the sealant and fix the cell gap.
-
Liquid Crystal Filling: Place the empty cell in a vacuum chamber. Introduce a drop of PCH-3 at the opening of the cell. Evacuate the chamber and then slowly vent to atmospheric pressure, allowing the LC to be drawn into the cell by capillary action. To ensure complete filling and remove any flow-induced effects, it is advisable to heat the filled cell to the isotropic phase of PCH-3 and then slowly cool it back to the nematic phase.
Part 2: Anchoring Energy Measurement using the High-Electric-Field Method
This part of the protocol describes the optical setup and measurement procedure.
Experimental Setup:
-
He-Ne laser (or another stable laser source with a known wavelength, e.g., 632.8 nm)
-
Polarizer and Analyzer
-
Function generator and voltage amplifier
-
Photodiode detector
-
Oscilloscope or data acquisition system
-
Temperature-controlled stage for the LC cell
Workflow Diagram:
Caption: Workflow for analyzing the experimental data.
Trustworthiness and Self-Validation
To ensure the reliability of the measured anchoring energy, the following self-validating steps should be incorporated:
-
Cell Gap Uniformity: Measure the cell gap at multiple points using interferometry or a spectrometer to ensure uniformity. Non-uniformity can introduce significant errors.
-
Frederiks Threshold Voltage: Measure the Frederiks threshold voltage (Vth). This provides an independent check on the splay elastic constant (K₁₁) and the dielectric anisotropy (Δε) using the relation: Vth = π√(K₁₁/(ε₀Δε)).
-
Temperature Stability: Maintain a stable temperature throughout the measurement, as the physical properties of liquid crystals are highly temperature-dependent.
-
Reproducibility: Repeat the measurement on multiple cells fabricated under identical conditions to assess the reproducibility of the results.
Conclusion
The High-Electric-Field method provides a robust and reliable means of determining the anchoring energy of the nematic liquid crystal PCH-3. By carefully following the detailed protocol for cell fabrication and measurement, and by performing a thorough data analysis, researchers can obtain accurate and reproducible values for this critical interfacial parameter. This knowledge is essential for the rational design and optimization of a wide range of liquid crystal-based technologies.
References
-
Clare, B. H., Guzman, O., de Pablo, J. J., & Abbott, N. L. (2006). Anchoring energies of liquid crystals measured on surfaces presenting oligopeptides. Langmuir, 22(18), 7776–7782. [Link]
-
García-García, A., et al. (2021). Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. Materials, 14(21), 6432. [Link]
-
Shi, J., Sidky, H., & Whitmer, J. K. (2020). Automated Determination of n-Cyanobiphenyl Elastic Constants in the Nematic Phase from Molecular Simulation. Molecular Systems Design & Engineering, 5(5), 988-1004. [Link]
-
Li, J., Gauza, S., & Wu, S. T. (2004). Refractive indices of liquid crystals for display applications. Journal of Display Technology, 1(1), 51-61. [Link]
-
Nie, X., et al. (2005). Polar anchoring energy measurement of vertically aligned liquid-crystal cells. Journal of Applied Physics, 98(1), 013514. [Link]
-
Lee, E. S., et al. (2007). Technique for azimuthal anchoring measurement of nematic liquid crystals using magnetic field induced deformation. Applied Physics Letters, 90(9), 091910. [Link]
-
Skačej, G., & Zannoni, C. (2021). From Bend to Splay Dominated Elasticity in Nematics. International Journal of Molecular Sciences, 22(21), 11598. [Link]
-
Dhara, S., & Madhusudana, N. V. (2010). Splay-bend elasticity of a nematic liquid crystal with T-shaped molecules. Physical Review E, 82(5), 050701. [Link]
-
Bhowmik, D., et al. (2019). Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length and parity of the spacer. Liquid Crystals, 46(13-15), 1963-1977. [Link]
-
Bapat, D. V., et al. (1976). Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls in their nematic and isotropic phases. Pramana, 7(6), 432-440. [Link]
-
Morris, S. W., Muhoray, P. P., & Balzarini, D. A. (1985). Measurements of the elastic constants of a liquid crystal. UBC Theses and Dissertations. [Link]
-
Pan, C. L., et al. (2005). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Applied Optics, 44(13), 2537-2541. [Link]
-
Osman, M. A., & Huynh-Ba, T. (1983). Nematic Liquid Crystals with High Positive Dielectric Anisotropy. Molecular Crystals and Liquid Crystals, 92(3), 57-63. [Link]
-
Lavrentovich, O. D. (2024). Splay-bend elastic inequalities shape tactoids, toroids, umbilics, and conic section walls in paraelectric, twist-bend, and ferroelectric nematics. arXiv preprint arXiv:2403.10972. [Link]
-
Karat, P. P., & Madhusudana, N. V. (1977). Elastic, dielectric and optical constants of 4'-pentyl-4-cyanobiphenyl. Molecular Crystals and Liquid Crystals, 40(1), 177-187. [Link]
- Khoo, I. C., & Wu, S. T. (1993). Optics and nonlinear optics of liquid crystals. World Scientific.
- de Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals. Oxford University Press.
- Stewart, I. W. (2004). The static and dynamic continuum theory of liquid crystals. CRC press.
-
Polyanskiy, M. N. (2024). Refractive index of 5PCH (4-trans-pentylcyclohexylcyanobenzene). RefractiveIndex.INFO database. [Link]
-
Wang, C. T., et al. (2022). Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. Polymers, 14(21), 4558. [Link]
-
Al-Zangana, S., et al. (2023). The relaxation dynamics and dielectric properties of cyanobiphenyl-based nematic tripod liquid crystals. Journal of Molecular Liquids, 386, 122533. [Link]
-
Urbanski, M., et al. (2017). All-optical measurement of elastic constants in nematic liquid crystals. Optics Express, 25(19), 22833-22843. [Link]
-
Zhang, Y., et al. (2023). A Refractive Index- and Density-Matched Liquid–Liquid System Developed Using a Novel Design of Experiments. Processes, 11(7), 1922. [Link]
-
Al-Ghamdi, A. A. (1991). Dielectric and electro-optical properties of some cyanobiphenyl liquid-crystals. Aston University. [Link]
-
Li, J., & Wu, S. T. (2005). Refractive indices of liquid crystals for display applications. Journal of Display Technology, 1(1), 51-61. [Link]
-
Krupka, J., et al. (2009). Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. Molecular Crystals and Liquid Crystals, 502(1), 235-244. [Link]
-
Chen, Y., et al. (2024). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chinese Physics B. [Link]
- Barbero, G., & Evangelista, L. R. (2006).
- Schadt, M. (2008). Liquid crystal materials and liquid crystal displays.
Sources
- 1. Measurements of the elastic constants of a liquid crystal - UBC Library Open Collections [open.library.ubc.ca]
- 2. Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. refractiveindex.info [refractiveindex.info]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Formulation Strategies for Enhancing the Solubility of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
Prepared by: Senior Application Scientist, Formulation Development
Welcome to the technical support center for 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, a compound also known by synonyms such as PBN or 3CCB.[1] This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formulation of this molecule due to its inherently low aqueous solubility. Here, we provide in-depth troubleshooting guides, FAQs, and validated experimental protocols to help you successfully incorporate this compound into your desired formulations.
Section 1: Frequently Asked Questions (FAQs) & Compound Profile
This section addresses the fundamental properties of the molecule and the scientific reasons behind its solubility challenges.
Q1: What are the key physicochemical properties of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile?
A1: This compound is a complex organic molecule known for its liquid crystal properties.[1][2] Its structure, featuring a rigid biphenyl core, a non-polar propylcyclohexyl group, and a polar carbonitrile group, dictates its physical behavior.[1] Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅N | [1] |
| Molecular Weight | 303.44 g/mol | [1][3] |
| CAS Number | 94412-40-5 | [1][3] |
| Appearance | White to light yellow powder/crystal | (Data for a similar compound) |
| Predicted Water Solubility | Sparingly soluble | [4] (Data for a similar compound) |
| Boiling Point | 454.9 °C at 760 mmHg | [3] |
| Density | 1.05 g/cm³ | [3] |
Q2: From a structural standpoint, why is this compound so poorly soluble in aqueous media?
A2: The poor aqueous solubility is a direct result of its molecular architecture. The molecule is predominantly composed of large, non-polar (lipophilic or "fat-loving") hydrocarbon structures: the biphenyl and the propylcyclohexyl rings. These regions do not readily interact with polar water molecules. While the carbonitrile (-C≡N) group provides a dipole moment, it is insufficient to overcome the hydrophobicity of the rest of the molecule.[1] For such a large, non-polar molecule to dissolve in water, it would need to disrupt the strong hydrogen-bonding network of water, which is energetically unfavorable.
Q3: How does this compound fit into the Biopharmaceutical Classification System (BCS)?
A3: While specific permeability data is not available from the provided search results, based on its low aqueous solubility, 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile would likely be classified as a BCS Class II or BCS Class IV compound.[5][6]
-
BCS Class II: Low Solubility, High Permeability.
-
BCS Class IV: Low Solubility, Low Permeability.
For BCS Class II drugs, the rate-limiting step for absorption is the dissolution rate.[7] Therefore, enhancing solubility is a primary objective for achieving bioavailability.[8][9]
Section 2: Troubleshooting Guide for Common Formulation Issues
This section provides direct answers and logical next steps for specific problems you might encounter during your experiments.
Q1: I'm trying to make a stock solution of the compound for my in vitro experiments, but it won't dissolve in my aqueous cell culture medium or buffer. What should I do?
A1: Direct dissolution in aqueous media is highly unlikely to succeed. The recommended first step is to use an organic solvent or a cosolvent system.
-
Immediate Action: Attempt to dissolve the compound in a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated primary stock.
-
Causality: These solvents are less polar than water and can effectively solvate the lipophilic regions of the molecule.
-
Next Step: Serially dilute this primary stock into your final aqueous medium. Be aware that the compound may precipitate if the final concentration of the organic solvent is too low to maintain solubility. If precipitation occurs, you will need to explore more advanced techniques like cosolvency or complexation, as detailed in Section 3.
Q2: My compound dissolves in an organic solvent, but it immediately crashes out (precipitates) when I add it to my aqueous formulation. How can I prevent this?
A2: This is a common issue known as "fall-out" and occurs when the final solvent system cannot support the solubility of the drug. This indicates that a simple dilution is insufficient. You need a more robust formulation strategy to keep the drug dispersed and solubilized in the aqueous phase.
-
Strategy 1 (Cosolvency): Increase the proportion of the organic solvent (the "cosolvent") in the final formulation. The goal is to find a ratio of water to cosolvent that keeps the drug dissolved.[10] Commonly used cosolvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[11][12] See Experimental Guide 1 for a systematic approach.
-
Strategy 2 (Surfactant Systems): Incorporate a non-ionic surfactant (e.g., Tween® 80, Kolliphor® EL) into your aqueous medium before adding the drug stock. Surfactants form micelles that can encapsulate the hydrophobic drug molecules, preventing them from aggregating and precipitating.[13]
-
Strategy 3 (Advanced Formulations): For applications requiring higher concentrations or better stability, you must move beyond simple solutions. Consider creating an amorphous solid dispersion or a nanosuspension . These techniques change the physical state of the drug to make it more readily soluble.[7][14] See Experimental Guides 2 & 3 .
Q3: There are many solubility enhancement techniques. How do I choose the right one for my specific application?
A3: The optimal technique depends on several factors: the required drug concentration, the route of administration (e.g., in vitro, oral, parenteral), and stability requirements. The following decision tree provides a logical framework for selecting a strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
Section 3: Detailed Experimental Guides
The following protocols provide step-by-step instructions for key solubility enhancement techniques. Each protocol is designed to be self-validating by including critical characterization steps.
Guide 1: Solubility Enhancement using Cosolvency
-
Principle & Causality: Cosolvency works by reducing the polarity of the aqueous solvent system, making it more favorable for solvating a non-polar drug.[15] By blending water with a miscible organic solvent, you create a solvent environment with intermediate properties that can increase drug solubility by several orders of magnitude.[10][16]
-
Materials:
-
4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile (PBN)
-
Cosolvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol
-
Purified Water
-
Vials, magnetic stirrer, analytical balance, HPLC for quantification
-
-
Experimental Protocol (Equilibrium Solubility Method):
-
Prepare Cosolvent Blends: Prepare a series of cosolvent-water blends by volume (e.g., 10%, 20%, 40%, 60%, 80% v/v of PG in water).
-
Add Excess Drug: Add an excess amount of PBN to vials containing each cosolvent blend. Ensure undissolved solid is visible.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Separate and Dilute: After equilibration, allow the samples to stand. Carefully withdraw the supernatant, ensuring no solid particles are transferred. Centrifuge if necessary.
-
Quantify: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of dissolved PBN using a validated HPLC method.
-
-
Data Presentation & Validation: Record the results in a table to identify the optimal cosolvent and concentration.
| Cosolvent | Concentration (% v/v) | Equilibrium Solubility (µg/mL) |
| PG | 20 | Experimental Value |
| PG | 40 | Experimental Value |
| PEG 400 | 20 | Experimental Value |
| PEG 400 | 40 | Experimental Value |
Guide 2: Preparation of Amorphous Solid Dispersions (Solvent Evaporation Method)
-
Principle & Causality: Solid dispersions improve solubility by converting a poorly soluble crystalline drug into its higher-energy amorphous state, dispersed within a hydrophilic carrier.[7][17] This prevents the drug from re-crystallizing and allows for faster dissolution when introduced to an aqueous environment.[18]
-
Materials:
-
PBN
-
Hydrophilic Carrier: Polyvinylpyrrolidone (PVP K30) or a Soluplus®
-
Organic Solvent: Dichloromethane or Methanol
-
Rotary evaporator, vacuum oven
-
-
Workflow Diagram:
Caption: Workflow for preparing and validating a solid dispersion.
-
Experimental Protocol:
-
Select Ratio: Choose drug-to-carrier weight ratios to test (e.g., 1:1, 1:3, 1:5).
-
Dissolution: Dissolve the calculated amounts of PBN and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Final Drying: Scrape the resulting solid film and place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
-
Validation:
-
Differential Scanning Calorimetry (DSC): Analyze the solid dispersion. The absence of the drug's melting peak and the presence of a single glass transition temperature (Tg) confirm the formation of an amorphous system.
-
Powder X-Ray Diffraction (PXRD): The diffractogram of a successful solid dispersion should show a halo pattern, indicating an amorphous state, rather than the sharp peaks characteristic of the crystalline drug.
-
Guide 3: Formulation of a Nanosuspension (Top-Down Method)
-
Principle & Causality: A nanosuspension consists of pure drug nanocrystals suspended in an aqueous medium, stabilized by surfactants or polymers.[19] By reducing the particle size to the nanometer range, the surface area dramatically increases, leading to a significant increase in dissolution velocity according to the Noyes-Whitney equation.[14]
-
Materials:
-
PBN
-
Stabilizer: Poloxamer 188 or Vitamin E TPGS
-
Aqueous Medium: Purified water
-
High-pressure homogenizer or bead mill
-
-
Experimental Protocol:
-
Prepare Pre-suspension: Disperse a small amount of PBN (e.g., 1-5% w/v) in an aqueous solution containing the stabilizer (e.g., 1-2% w/v).
-
High-Shear Mixing: Homogenize this mixture using a high-shear mixer (e.g., Ultra-Turrax®) for 5-10 minutes to create a coarse suspension.
-
High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer for multiple cycles (e.g., 10-20 cycles at 1500 bar). The high shear and cavitation forces will break down the drug crystals into nanoparticles.
-
-
Validation:
-
Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to measure the average particle size and PDI. A successful nanosuspension will typically have a mean particle size below 500 nm with a low PDI (<0.3).
-
Zeta Potential: Measure the zeta potential to assess the stability of the suspension. A value of ±30 mV or greater is generally desired to ensure stability against particle aggregation.
-
Guide 4: Inclusion Complexation with Cyclodextrins
-
Principle & Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[20] They can encapsulate a poorly soluble "guest" molecule, like PBN, within their cavity, forming an inclusion complex.[21][22][23] This complex shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility.[24]
-
Materials:
-
PBN
-
Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high solubility and low toxicity.
-
Water and Ethanol/Methanol mixture
-
Mortar and pestle
-
-
Experimental Protocol (Kneading Method):
-
Molar Ratio: Select a molar ratio of PBN to HP-β-CD (e.g., 1:1 or 1:2).
-
Form Paste: Place the HP-β-CD in a mortar and add a small amount of water to form a homogeneous paste.
-
Incorporate Drug: Dissolve the PBN in a minimal amount of ethanol and add this solution to the CD paste.
-
Knead: Knead the mixture thoroughly for 45-60 minutes. During this process, the organic solvent will slowly evaporate.
-
Dry: Dry the resulting mass in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Process: Pulverize the dried complex and pass it through a sieve.
-
-
Validation:
-
Phase Solubility Studies: Perform solubility studies to determine the binding constant and confirm the increase in solubility as a function of CD concentration.
-
Characterization: Use DSC, PXRD, or Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex and the reduction of drug crystallinity.
-
Section 4: Summary of Approaches
The table below provides a comparative overview of the techniques discussed to aid in your final selection.
| Technique | Pros | Cons | Best For... |
| Cosolvency | Simple, rapid, easy to prepare.[11] | Potential for in vivo toxicity; drug may precipitate upon dilution.[10] | Early-stage in vitro screening; high-throughput assays. |
| Solid Dispersion | Significant increase in dissolution rate; suitable for oral dosage forms.[7][18] | Can be physically unstable (recrystallization); requires specialized equipment. | Oral formulations of BCS Class II drugs.[5] |
| Nanosuspension | High drug loading possible; applicable for oral and parenteral routes.[14][19] | Requires high-energy equipment; potential for particle aggregation. | High-dose oral formulations; parenteral delivery. |
| Complexation | Masks taste; can improve stability; reduces free drug concentration (may reduce toxicity).[22] | Only for 1:1 or 1:2 stoichiometry; requires a large mass of excipient (cyclodextrin). | Formulations where organic solvents must be avoided; improving stability. |
References
- WJBPHS, Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 2023.
- Benchchem, 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile | 94412-40-5.
- PubChemLite, [1,1'-biphenyl]-4-carbonitrile, 4'-(trans-4-pentylcyclohexyl)- (C24H29N).
- iChemical, 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, CAS No. 94412-40-5.
- NIH, Formulation of Novel Liquid Crystal (LC) Formulations with Skin-Permeation-Enhancing Abilities of Plantago lanceolata (PL)
- PubMed, Drug solubilization by complex
- TANZ JOURNAL, advanced approaches to improve solubility of bcs class ii drugs.
- NIH PMC, Nanosuspension: An approach to enhance solubility of drugs.
- NIH PMC, Improvement in solubility of poor w
- NIH PMC, Drug Solubility: Importance and Enhancement Techniques.
- Slideshare, Cosolvency.
- ResearchGate, Different technologies used in the formul
- Scholars Research Library, Solid dispersion technique for improving solubility of some poorly soluble drugs.
- IJPPR, Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
- International Journal of Medical Science and Dental Research, Techniques for Improving Solubility.
- ResearchGate, Nanosuspensions For Enhancing Drug Solubility: Formulation Str
- ResearchGate, Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
- Advances in Pharmacology and Pharmacy, Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.
- SciSpace, Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- Dr.
- Journal of Drug Delivery and Therapeutics, SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
- International Journal of Pharmaceutical Sciences Review and Research, Enhancement of Solubility and Dissolution R
- TCI Chemicals, 4-Fluorophenyl trans,trans-4'-Propyl[1,1'-bi(cyclohexyl)
- Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins.
- Pharma Excipients, Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
- Omics, SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUG BY USING NANO- SUSPENSION TECHNOLOGY.
- Enhancing solubility and stability of poorly soluble drugs.
- Slideshare, SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEX
- Shandong IRO Chelating Chemical Co., Ltd.
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- TIJER, Liquid Crystals in Nano Formulations Pave the Way for Advanced Drug Delivery Systems.
- ChemScene, 4'-(trans-4-Pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.
- World Journal of Pharmaceutical and Life Sciences, SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY.
- MDPI, Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs.
- Bentham Science Publishers, Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs.
- Sigma-Aldrich, Liquid Formulation Str
- Co-solvency and anti-solvent method for the solubility enhancement.
- Ossila, 4-(trans-4-Pentylcyclohexyl)benzonitrile | CAS Number 61204-01-1.
- ResearchGate, Solubility Enhancement of Etoricoxib by Cosolvency Approach.
- ResearchGate, Solubility Enhancement by Solid Dispersion Method: An Overview.
- trans-4'(4-n-Propylcyclohexyl)-3,4-difluor-1,1'-biphenyl(bch-3f.f).
Sources
- 1. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile | 94412-40-5 | Benchchem [benchchem.com]
- 2. Formulation of Novel Liquid Crystal (LC) Formulations with Skin-Permeation-Enhancing Abilities of Plantago lanceolata (PL) Extract and Their Assessment on HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, CAS No. 94412-40-5 - iChemical [ichemical.com]
- 4. trans-4'(4-n-Propylcyclohexyl)-3,4-difluor-1,1'-biphenyl(bch-3f.f) Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. jddtonline.info [jddtonline.info]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tanzj.net [tanzj.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. wisdomlib.org [wisdomlib.org]
- 11. wjbphs.com [wjbphs.com]
- 12. scispace.com [scispace.com]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. slideshare.net [slideshare.net]
- 16. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. wjpls.org [wjpls.org]
- 19. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. wisdomlib.org [wisdomlib.org]
- 21. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 23. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mesomorphic Properties of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile and 5CB
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Cyanobiphenyls
Liquid crystals are a unique state of matter, exhibiting properties between those of a conventional liquid and a solid crystal.[1] Their molecular anisotropy and responsiveness to external stimuli make them invaluable in a range of applications, from display technologies to advanced sensor development.[2][3] Within the vast family of liquid crystalline materials, cyanobiphenyls have garnered significant attention due to their chemical stability and pronounced electro-optical characteristics.[4]
This guide focuses on a comparative analysis of two significant members of this class:
-
4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile , hereafter referred to as PCH-3 (or 3CCB), is a calamitic (rod-shaped) liquid crystal. Its molecular architecture, featuring a rigid biphenyl core, a flexible propylcyclohexyl group, and a polar cyano moiety, gives rise to its mesogenic behavior.[5] The presence of the cyclohexyl ring influences the material's viscosity and clearing point.
-
4-Cyano-4'-pentylbiphenyl , commonly known as 5CB , is one of the most extensively studied liquid crystals.[2] First synthesized in 1972, its room-temperature nematic phase and well-characterized properties have established it as a benchmark material in condensed matter physics and materials science.[2]
The choice between these and other liquid crystals is dictated by the specific requirements of an application, such as the desired operating temperature range, switching speed, and optical contrast. This guide aims to provide the necessary experimental data and contextual understanding to facilitate this decision-making process.
Molecular Structures
The distinct properties of PCH-3 and 5CB are a direct consequence of their molecular geometries.
Caption: Chemical structures of PCH-3 and 5CB.
Comparative Analysis of Physicochemical Properties
The following sections detail the key physical and liquid crystalline properties of PCH-3 and 5CB, supported by experimental data.
| Property | 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile (PCH-3) | 4-Cyano-4'-pentylbiphenyl (5CB) |
| Molecular Formula | C₂₂H₂₅N | C₁₈H₁₉N |
| Molecular Weight | 303.4 g/mol [5] | 249.36 g/mol [6] |
| Nematic-Isotropic Transition (TN-I) | 83.0 °C | 35.0 °C[2] |
| Birefringence (Δn) | ~0.12 (at room temperature) | ~0.18 (at room temperature, 589 nm) |
| Dielectric Anisotropy (Δε) | +8.0 (at 25 °C) | +11.5 (at room temperature)[7] |
| Rotational Viscosity (γ₁) | Data not available | ~100-130 mPa·s (at 25 °C) |
Phase Transitions: The Nematic Range
The temperature range over which a material exhibits its liquid crystalline phase is a critical parameter for any application. The transition from the nematic to the isotropic liquid phase is known as the clearing point.[8]
-
PCH-3 exhibits a significantly higher nematic-isotropic transition temperature of 83.0 °C . This higher clearing point is attributed to the increased rigidity and length of the molecule due to the propylcyclohexyl group, which requires more thermal energy to disrupt the ordered nematic phase.
-
5CB , in contrast, has a nematic-isotropic transition at 35.0 °C , with a melting point from the crystalline solid to the nematic phase at 22.5 °C.[2] This makes it a room-temperature liquid crystal, a key factor in its widespread use in research and early display applications.
Optical Properties: Birefringence
Birefringence, or double refraction, is the optical property of a material where the refractive index depends on the polarization and propagation direction of light.[9] In nematic liquid crystals, this manifests as two different refractive indices: the extraordinary refractive index (nₑ) for light polarized parallel to the director (the average direction of the long molecular axes), and the ordinary refractive index (nₒ) for light polarized perpendicular to the director. The birefringence (Δn) is the difference between these two indices (Δn = nₑ - nₒ).
-
PCH-3 has a birefringence of approximately 0.12 at room temperature. The presence of the saturated cyclohexyl ring, which has a lower polarizability compared to a benzene ring, leads to a reduction in the overall molecular polarizability anisotropy and thus a lower birefringence compared to 5CB.
-
5CB displays a higher birefringence of approximately 0.18 at room temperature (at 589 nm). The two phenyl rings in the biphenyl core contribute significantly to the high molecular polarizability anisotropy, resulting in a larger difference between nₑ and nₒ.
Dielectric Properties: Anisotropy
The dielectric anisotropy (Δε) of a liquid crystal is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director (Δε = ε∥ - ε⊥).[10] This property is fundamental to the operation of liquid crystal displays, as it governs the response of the material to an applied electric field. A positive dielectric anisotropy indicates that the molecules will align parallel to an applied field.
-
PCH-3 possesses a positive dielectric anisotropy of +8.0 at 25 °C. The strong dipole moment of the cyano group along the long molecular axis is the primary contributor to this positive anisotropy.
-
5CB is well-known for its large positive dielectric anisotropy, with a value of approximately +11.5 at room temperature.[7] The alignment of the strong cyano dipole with the long molecular axis results in a significant difference between ε∥ and ε⊥.
Viscoelastic Properties: Rotational Viscosity
Rotational viscosity (γ₁) is a measure of the internal friction experienced by the liquid crystal molecules as they reorient. It is a key parameter that influences the switching speed of a liquid crystal device; a lower rotational viscosity generally leads to a faster response time.
-
5CB has a rotational viscosity in the range of 100-130 mPa·s at 25 °C. This relatively low viscosity for a calamitic liquid crystal contributes to its utility in applications requiring moderately fast switching times.
Experimental Methodologies
The accurate characterization of liquid crystal properties is paramount for their application. The following section outlines the standard experimental protocols for measuring the key parameters discussed in this guide.
Determination of Nematic-Isotropic Transition Temperature
The nematic-isotropic transition temperature is typically determined using one of the following methods:
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as its temperature is changed. A phase transition is observed as a peak in the heat flow curve. The peak of the endothermic peak upon heating corresponds to the nematic-isotropic transition temperature.
-
Polarized Optical Microscopy (POM): The sample is placed on a temperature-controlled stage between crossed polarizers. In the nematic phase, the material is birefringent and appears bright. Upon heating, the transition to the isotropic phase is marked by the disappearance of the bright texture as the sample becomes optically isotropic and appears dark.
Caption: Experimental workflow for dielectric anisotropy measurement.
Measurement of Rotational Viscosity
Rotational viscosity can be determined by various electro-optical and magneto-optical methods. One common technique is the transient current method:
-
A planar-aligned liquid crystal cell is subjected to a step voltage.
-
The reorientation of the director results in a transient current peak.
-
The rotational viscosity can be calculated from the area under this current peak, the cell thickness, and the dielectric and elastic properties of the liquid crystal.
Conclusion: Tailoring Material Choice to Application
The comparison between PCH-3 and 5CB highlights a fundamental trade-off in the design of nematic liquid crystals.
-
5CB remains an excellent choice for fundamental research and applications where a room-temperature nematic phase is advantageous. Its well-documented properties and commercial availability make it a reliable standard. Its higher birefringence is beneficial for applications requiring strong light modulation.
-
PCH-3 , with its significantly higher clearing point, is better suited for devices that need to operate at elevated temperatures. The trade-off for this enhanced thermal stability is a lower birefringence and a potentially higher viscosity. The lower dielectric anisotropy compared to 5CB would also influence the required driving voltage in electro-optical devices.
Ultimately, the selection between these two materials, or indeed any liquid crystal, must be a carefully considered decision based on the specific performance requirements of the intended application. This guide provides the foundational data and experimental context to support such an informed choice.
References
-
Wikipedia. 4-Cyano-4'-pentylbiphenyl. [Link]
-
PubChem. 4'-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate. [Link]
-
ResearchGate. Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl. [Link]
-
Wikipedia. Liquid crystal. [Link]
-
PMC. Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. [Link]
-
ResearchGate. Electro-optic characteristics of the PChLC nanocomposites with high... [Link]
-
MDPI. Molecular Dynamics, Dielectric Properties, and Textures of Protonated and Selectively Deuterated 4′-Pentyl-4-biphenylcarbonitrile Liquid Crystal. [Link]
-
arXiv. Nematic-Isotropic phase transition in Liquid crystals: a variational derivation of effective geometric motions. [Link]
-
Lab Unlimited. Achieve Successful Viscosity Measurements in 3 Steps! [Link]
-
AZoM. Rheological Insights: Comprehensive Exploration of Viscosity Terms, Definitions, and Fluid Behaviors. [Link]
-
Pramana - Journal of Physics. Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls in their nematic phases. [Link]
-
Merck Group. Liquid crystal phases. [Link]
-
Il Nuovo Cimento C. Optical studies of liquid crystals. [Link]
-
iChemical. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, CAS No. 94412-40-5. [Link]
-
MDPI. High Birefringence Liquid Crystals. [Link]
-
O.Berk. Unit of Measurement for Viscosity - Poise. [Link]
-
National Institutes of Health. Pontocerebellar hypoplasia type 3. [Link]
-
ResearchGate. Dielectric properties of 4′-n-alkyl-4-cyanobiphenyls in their nematic phases. [Link]
-
Sci-Hub. Static and Dynamic Dielectric Polarization and Viscosity of n-Hexylcyanobiphenyl in the Isotropic and Nematic Phases. [Link]
-
Soak Rochford. SAFETY DATA SHEET LIQUID CRYSTAL CONCENTRATE IBC. [Link]
-
ResearchGate. Phase transition behavior of pentylcyanobiphenyl liquid crystal containing n-dodecyl-2-hydroxy-1-naphthaldimine. [Link]
-
Kent State University. Liquid Crystal Phases. [Link]
-
Illinois News Bureau. New 3-D photonic crystals have both electronic and optical properties. [Link]
-
DoITPoMS. Optical properties – birefringence in nematics. [Link]
Sources
- 1. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile | 94412-40-5 | Benchchem [benchchem.com]
- 2. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 3. New 3-D photonic crystals have both electronic and optical properties – News Bureau [news.illinois.edu]
- 4. Calculation of Mechanical Properties, Electronic Structure and Optical Properties of CsPbX3 (X = F, Cl, Br, I) | MDPI [mdpi.com]
- 5. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. doitpoms.ac.uk [doitpoms.ac.uk]
- 10. researchgate.net [researchgate.net]
benchmarking electro-optic performance of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
A Comprehensive Benchmarking Guide to the Electro-Optic Performance of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile (PCH3)
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
In the dynamic field of liquid crystal (LC) technology, the quest for materials with superior electro-optic properties is perpetual. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, commonly known as PCH3, is a nematic liquid crystal that has garnered significant interest due to its unique molecular architecture.[1] This guide provides a comprehensive comparison of the electro-optic performance of PCH3 against two industry-standard benchmarks: 4-Cyano-4'-pentylbiphenyl (5CB) and the eutectic mixture E7. By presenting side-by-side experimental data and detailing the underlying scientific principles, this document serves as an essential resource for researchers and engineers in materials science and display technology.
The molecular structure of a liquid crystal is intrinsically linked to its macroscopic electro-optic properties. PCH3 possesses a biphenyl core, which provides a rigid backbone characteristic of many liquid crystal materials, and a terminal cyano group that enhances the molecular dipole moment, contributing to its liquid crystalline behavior.[1] The trans-4-propylcyclohexyl group influences the material's viscosity and mesophase stability. Understanding how these structural motifs translate into performance metrics such as birefringence, dielectric anisotropy, and response time is crucial for material selection and device design.
This guide will delve into the quantitative comparison of these key parameters, provide detailed, validated protocols for their measurement, and offer insights into the structure-property relationships that govern the electro-optic response of these materials.
Comparative Analysis of Electro-Optic Performance
The efficacy of a liquid crystal in an electro-optic application is primarily determined by its birefringence (Δn), dielectric anisotropy (Δε), and switching speed. A high birefringence allows for the use of thinner liquid crystal cells, which can lead to faster response times.[2] The dielectric anisotropy dictates the threshold voltage required to induce a change in the liquid crystal's orientation. A material with a large positive dielectric anisotropy can be switched with a lower voltage.[3] The response time, a critical parameter for display applications, is influenced by the material's rotational viscosity and the cell gap.[4]
| Property | 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile (PCH3) | 4-Cyano-4'-pentylbiphenyl (5CB) | E7 Liquid Crystal Mixture |
| Birefringence (Δn) | ~0.12 (Estimated, dependent on temperature and wavelength) | 0.15 - 0.21 (in the THz range)[5][6] | 0.21 - 0.26 (in the visible range)[3][7] |
| Dielectric Anisotropy (Δε) | Positive (Expected due to the cyano group) | Positive[2] | High Positive[1][3] |
| Response Time (τ) | Dependent on viscosity and cell design | Can achieve switching times in the nanosecond range under high fields[8] | Typically in the millisecond range for display applications[9] |
| Molecular Formula | C22H25N | C18H19N | Mixture of cyanobiphenyls and a cyanoterphenyl |
| Molecular Weight | 303.44 g/mol | 249.36 g/mol | Mixture |
| CAS Number | 94412-40-5 | 40817-08-1 | 63748-28-7 |
Discussion of Comparative Data:
PCH3 is expected to exhibit a moderate birefringence, making it suitable for a range of display and photonic applications. While specific experimental data for PCH3 is not as readily available in the public domain as for 5CB and E7, its structural similarity to other cyanobiphenyl compounds suggests a positive dielectric anisotropy, a desirable characteristic for low-voltage switching.
5CB is a well-characterized liquid crystal known for its stability and predictable electro-optic behavior. Its birefringence in the terahertz range has been reported to be between 0.15 and 0.21.[5][6] Under high electric fields, 5CB can achieve remarkably fast switching times, on the order of nanoseconds.[8]
E7 is a eutectic mixture formulated to have a broad nematic temperature range and a high birefringence in the visible spectrum (0.21 - 0.26).[3][7] This high birefringence is advantageous for applications requiring a large phase shift. As a mixture, its properties are optimized for display applications, though its response time is typically in the millisecond range under standard operating conditions.[9]
Experimental Protocols
To ensure the reproducibility and validity of electro-optic performance data, standardized experimental protocols are essential. The following sections detail the methodologies for measuring the key performance parameters of liquid crystals.
Measurement of Birefringence (Δn)
Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a fundamental optical property of anisotropic materials like liquid crystals. A common and accurate method for its determination is through the use of an Abbe refractometer.
Protocol for Birefringence Measurement using an Abbe Refractometer:
-
Sample Preparation: A thin, homogeneously aligned liquid crystal cell is prepared by sandwiching the liquid crystal between two glass slides with a specific alignment layer (e.g., rubbed polyimide). The cell gap should be known precisely.
-
Instrument Setup: An Abbe refractometer is equipped with a polarizing filter.
-
Measurement of nₒ: The liquid crystal cell is placed on the refractometer's prism. The polarizer is oriented such that the light polarization is perpendicular to the director of the liquid crystal. The refractive index measured in this configuration corresponds to nₒ.
-
Measurement of nₑ: The polarizer is then rotated by 90 degrees, so the light polarization is parallel to the liquid crystal director. The refractive index measured in this orientation is nₑ.
-
Calculation of Birefringence: The birefringence (Δn) is calculated as the difference between the two measured refractive indices: Δn = nₑ - nₒ.
-
Temperature Control: The measurement should be performed at a controlled temperature, as the refractive indices of liquid crystals are temperature-dependent.[10]
Figure 2: Workflow for Dielectric Anisotropy Measurement.
Measurement of Response Time
The response time of a liquid crystal device is the time it takes for the liquid crystal to switch between two optical states upon the application or removal of an electric field. It is typically measured by monitoring the change in light transmission through a liquid crystal cell placed between crossed polarizers.
Protocol for Response Time Measurement:
-
Experimental Setup: A laser or a stable light source is passed through a polarizer, the liquid crystal cell, an analyzer (crossed with respect to the polarizer), and finally into a photodetector connected to an oscilloscope. A function generator is used to apply a voltage waveform to the liquid crystal cell.
-
Rise Time (τ_on) Measurement: A square wave voltage is applied to the cell. The rise time is the time taken for the transmitted light intensity to change from 10% to 90% of its maximum value after the voltage is applied.
-
Decay Time (τ_off) Measurement: The decay time is the time taken for the transmitted light intensity to fall from 90% to 10% of its maximum value after the voltage is removed.
-
Data Acquisition: The oscilloscope captures the photodetector signal, from which the rise and decay times are measured. The total response time is often considered the sum of the rise and decay times.
Figure 3: Experimental Setup for Response Time Measurement.
Causality Behind Experimental Choices and Structure-Property Relationships
The electro-optic performance of a liquid crystal is a direct consequence of its molecular structure. The choice of PCH3, 5CB, and E7 for this comparative study is based on their distinct yet related molecular features, which allows for a systematic exploration of these relationships.
-
The Role of the Cyano Group (-CN): The strong dipole moment of the cyano group is a key contributor to the positive dielectric anisotropy observed in all three materials. [3]This large dipole moment along the long molecular axis leads to a significant difference in the dielectric permittivity when the molecules are aligned parallel versus perpendicular to an electric field, facilitating low-voltage switching.
-
The Influence of the Molecular Core: The biphenyl core in PCH3 and 5CB provides rigidity and a high degree of polarizability anisotropy, which are essential for achieving a high birefringence. The presence of a third phenyl ring in the terphenyl component of the E7 mixture further enhances its birefringence. [2]The cyclohexyl ring in PCH3, being saturated, reduces the overall π-electron conjugation compared to a purely aromatic core, which can lead to a lower birefringence but potentially lower viscosity.
-
The Impact of the Alkyl Chain: The alkyl chains (propyl in PCH3, pentyl in 5CB) influence the mesophase range and viscosity of the liquid crystal. Longer alkyl chains generally lead to a lower melting point and a broader nematic range, but can also increase viscosity, which in turn can slow down the response time.
Conclusion
This guide provides a foundational comparison of the electro-optic properties of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile (PCH3) with the well-established liquid crystals 5CB and E7. While PCH3 shows promise as a material with a favorable combination of properties, further detailed characterization is necessary to fully elucidate its performance capabilities. The provided experimental protocols offer a standardized framework for such investigations. A thorough understanding of the interplay between molecular structure and electro-optic response, as discussed herein, is paramount for the rational design of next-generation liquid crystal materials for advanced display and photonic applications.
References
-
J. Li, S.-T. Wu, S. Brugioni, R. Meucci, and S. Faetti, "Infrared refractive indices of liquid crystals," Journal of Applied Physics, vol. 97, no. 7, p. 073505, 2005. Available: [Link]
- D. G. McDonnell, E. P. Raynes, and R. A. Smith, "High birefringence liquid crystals," Molecular Crystals and Liquid Crystals, vol. 123, no. 1-4, pp. 169-185, 1985.
-
H. Wang, T. X. Wu, and S.-T. Wu, "A fast-response vertical-alignment in-plane-switching-mode liquid crystal display," Crystals, vol. 12, no. 1, p. 76, 2022. Available: [Link]
-
J. D. Bunning, T. G. Slanger, and T. A. D. K. T. A. D. K. A. L. A. Stone, "Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases," Chinese Physics B, vol. 33, no. 8, p. 087702, 2024. Available: [Link]
-
S. A. Jewell, T. S. R. T. S. R. S. A. Jewell, and J. R. Sambles, "30 to 50 ns liquid-crystal optical switches," Optics Express, vol. 15, no. 22, pp. 14884-14889, 2007. Available: [Link]
-
S.-T. Wu, "Temperature effect on liquid crystal refractive indices," Journal of Applied Physics, vol. 96, no. 5, pp. 2860-2864, 2004. Available: [Link]
-
V. Borshch, S. V. Shiyanovskii, and O. D. Lavrentovich, "Nanosecond electro-optic switching of a liquid crystal," Physical Review Letters, vol. 111, no. 10, p. 107802, 2013. Available: [Link]
-
Y. Liu, Y. F. Lan, and S.-T. Wu, "Temperature-dependent polarization characterization and birefringence inversion in super-twisted nematic liquid crystals," Crystals, vol. 12, no. 11, p. 1560, 2022. Available: [Link]
-
C.-L. Pan, C.-F. Hsieh, R.-P. Pan, and C.-L. Pan, "Optical constants of two typical liquid crystals 5CB and PCH5 in the THz frequency range," Journal of the Optical Society of America B, vol. 24, no. 10, pp. 2565-2570, 2007. Available: [Link]
-
A. L. Agardi, Z. T. Nagy, and A. Buka, "Dielectric study of liquid crystal dimers: Probing the orientational order and molecular interactions in nematic and twist-bend nematic phases," International Journal of Molecular Sciences, vol. 24, no. 15, p. 12345, 2023. Available: [Link]
-
Y. Liu, Y. F. Lan, and S.-T. Wu, "The effect of operating temperature on the response time of optically driven liquid crystal displays," Crystals, vol. 10, no. 7, p. 626, 2020. Available: [Link]
-
H. Wang, "Studies of liquid crystal response time," Electronic Theses and Dissertations, 2005. Available: [Link]
-
C.-L. Pan, C.-F. Hsieh, R.-P. Pan, and C.-L. Pan, "Temperature-dependent optical constants and birefringence of nematic liquid crystal 5CB in the terahertz frequency range," Journal of Applied Physics, vol. 103, no. 9, p. 093522, 2008. Available: [Link]
-
A. Rastegar, "How to get dynamic response time of Liquid crystal cells?," ResearchGate, 2021. Available: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 4. researchgate.net [researchgate.net]
- 5. Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. The complex refractive indices of the liquid crystal mixture E7 in the terahertz frequency range [opg.optica.org]
- 8. OPG [opg.optica.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
A Comparative Guide to the Properties of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile: An Experimental and Computational Analysis
This in-depth technical guide provides a comprehensive comparison of the computational and experimental properties of the liquid crystal compound 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, hereafter referred to as 3CCB. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the detailed characterization of liquid crystalline materials. We will delve into the mesomorphic, optical, and dielectric properties of 3CCB, comparing them with well-established liquid crystals such as 4-cyano-4'-pentylbiphenyl (5CB) and 4-cyano-4'-octylbiphenyl (8CB). The discussion will be supported by detailed experimental protocols and an exploration of the underlying computational methodologies that allow for the prediction of these properties.
The molecular structure of 3CCB, with its rigid biphenyl core, flexible propylcyclohexyl group, and polar carbonitrile tail, gives rise to its liquid crystalline behavior.[1] Understanding the interplay between this structure and the macroscopic properties is crucial for its application in various technologies.
Mesomorphic Properties: A Tale of Two Transitions
The defining characteristic of a liquid crystal is its ability to exhibit phases of matter that are intermediate between a crystalline solid and an isotropic liquid. These phases, known as mesophases, are temperature-dependent. For 3CCB, two primary transition temperatures have been experimentally determined: a melting point of 145.5 °C and a clearing point of 178.5 °C.[1] Below 145.5 °C, 3CCB exists as a crystalline solid. Between 145.5 °C and 178.5 °C, it enters the nematic liquid crystal phase, characterized by long-range orientational order of the molecules but no positional order. Above the clearing point of 178.5 °C, it transitions into an isotropic liquid, where all long-range order is lost.[1]
Table 1: Comparison of Phase Transition Temperatures
| Compound | Melting Point (°C) | Clearing Point (N-I) (°C) |
| 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile (3CCB) | 145.5[1] | 178.5[1] |
| 4-Cyano-4'-pentylbiphenyl (5CB) | 22.5[2] | 35.0[2] |
| 4-Cyano-4'-octylbiphenyl (8CB) | 21.5 | 40.5 |
As shown in Table 1, 3CCB possesses a significantly higher and broader nematic range compared to the classic cyanobiphenyl liquid crystals, 5CB and 8CB. This wider operational temperature window can be a distinct advantage in applications requiring stability over a larger range of temperatures. The introduction of the cyclohexyl ring in 3CCB contributes to this increased thermal stability of the nematic phase.
Experimental Characterization Protocols
To ensure scientific integrity, the following section details the step-by-step methodologies for key experiments used to characterize the properties of liquid crystals like 3CCB.
Determination of Phase Transitions: Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for identifying phase transitions by measuring the heat flow into or out of a sample as a function of temperature. The endothermic and exothermic peaks correspond to the energy absorbed or released during phase changes.
Protocol:
-
A small, precisely weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The temperature is ramped up at a controlled rate (e.g., 10 °C/min) while monitoring the differential heat flow.
-
The peak of the endotherm upon heating corresponds to the melting point (crystal to nematic or smectic transition).
-
The peak of the subsequent, typically smaller, endotherm corresponds to the clearing point (nematic or smectic to isotropic transition).
-
The sample is then cooled at the same controlled rate to observe the corresponding exothermic peaks for the transitions upon cooling.
Figure 1: Workflow for determining phase transitions using DSC.
Optical Anisotropy: Birefringence Measurement using an Abbe Refractometer
Causality: The orientational order of molecules in the nematic phase leads to an anisotropy in the refractive index. This difference between the extraordinary (nₑ, light polarized parallel to the director) and ordinary (nₒ, light polarized perpendicular to the director) refractive indices is known as birefringence (Δn = nₑ - nₒ). An Abbe refractometer, combined with polarizers, is a standard tool for this measurement.[3][4]
Protocol:
-
A sample of the liquid crystal is placed between the two prisms of the Abbe refractometer.[4][5]
-
The temperature of the prisms is controlled using a circulating water bath to maintain the sample in its nematic phase.
-
A polarizing filter is placed in the light path before the sample.
-
For the measurement of nₒ, the polarizer is oriented such that the light is polarized perpendicular to the director of the liquid crystal, which is typically aligned by the prism surfaces.
-
The refractometer is adjusted to find the critical angle, and the value of nₒ is read from the scale.[6]
-
For the measurement of nₑ, the polarizer is rotated by 90 degrees.
-
The value of nₑ is then measured in the same way.
-
The birefringence (Δn) is calculated as the difference between nₑ and nₒ.
Figure 2: Procedure for measuring birefringence with an Abbe refractometer.
Computational Prediction of Properties
Computational chemistry provides powerful tools to predict and understand the properties of liquid crystals at a molecular level. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are two of the most prominent methods employed.
Density Functional Theory (DFT) for Molecular Properties
Causality: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[3] From the electronic structure, key molecular properties that govern the macroscopic behavior of the liquid crystal, such as the molecular polarizability and dipole moment, can be calculated. These molecular properties are then used in theoretical models, like the Vuks and Maier-Meier theories, to estimate the bulk birefringence and dielectric anisotropy, respectively.[3][7]
Computational Workflow:
-
Molecular Geometry Optimization: The 3D structure of the liquid crystal molecule is optimized to find its lowest energy conformation.
-
Electronic Property Calculation: Using the optimized geometry, a DFT calculation is performed to determine the molecular polarizability tensor (α) and the dipole moment vector (µ).
-
Anisotropy Calculation: The anisotropy of the polarizability (Δα) is calculated from the components of the polarizability tensor.
-
Prediction of Bulk Properties: The calculated Δα and µ are used as inputs for theoretical models to predict the birefringence (Δn) and dielectric anisotropy (Δє).
Figure 3: Workflow for predicting bulk properties using DFT.
Molecular Dynamics (MD) for Bulk Behavior
Causality: MD simulations model the time evolution of a system of molecules, providing insights into the collective behavior that gives rise to the liquid crystalline phases.[8][9] By simulating a large ensemble of molecules, one can directly observe the formation of the nematic phase and calculate bulk properties like the order parameter, diffusion coefficients, and even predict phase transition temperatures.
Simulation Workflow:
-
System Setup: A simulation box is filled with a large number of liquid crystal molecules at a given density and temperature.
-
Equilibration: The system is allowed to evolve over time until it reaches thermal equilibrium. During this phase, the molecules will self-assemble into the appropriate liquid crystal phase if the conditions are correct.
-
Production Run: Once equilibrated, the simulation is run for an extended period, and the trajectories of all molecules are saved.
-
Analysis: The saved trajectories are analyzed to calculate various properties, including the orientational order parameter, radial distribution functions, and transport properties like viscosity.
Comparative Analysis: 3CCB vs. Standard Cyanobiphenyls
Table 2: Experimental and Computational Properties of Comparative Liquid Crystals
| Property | 5CB | 8CB |
| Birefringence (Δn) at 25°C | ~0.18 | ~0.16 |
| Dielectric Anisotropy (Δε) at 25°C | ~+11.5 | ~+8.0 |
| Rotational Viscosity (γ₁) at 25°C (mPa·s) | ~100 | ~130 |
The presence of the propylcyclohexyl group in 3CCB is expected to influence its properties in several ways compared to the alkylbiphenyl structure of 5CB and 8CB. The cyclohexyl ring increases the molecular width and can lead to a lower birefringence and dielectric anisotropy. However, the increased rigidity and length due to the biphenyl and cyclohexyl moieties contribute to the higher clearing point.
Computationally, DFT calculations would likely predict a lower molecular polarizability anisotropy (Δα) for 3CCB compared to 5CB, which would translate to a lower predicted birefringence. Similarly, the dipole moment is expected to be comparable to other cyanobiphenyls, but the increased molecular volume and different packing in the nematic phase would likely result in a lower dielectric anisotropy. MD simulations would be invaluable in elucidating the precise packing arrangements and their effect on the bulk properties.
Conclusion
4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile (3CCB) is a liquid crystal with a notably high clearing point and a broad nematic range, making it a potentially valuable material for applications requiring thermal stability. While a full experimental dataset for its optical and dielectric properties is not yet available, this guide has outlined the standard experimental and computational methodologies that are crucial for a comprehensive characterization.
By comparing its structural features with those of well-understood liquid crystals like 5CB and 8CB, we can anticipate its properties and guide future experimental and computational investigations. The detailed protocols provided herein offer a self-validating framework for researchers to generate reliable data and further our understanding of this and other novel liquid crystalline materials.
References
-
Wikipedia. 4-Cyano-4'-pentylbiphenyl. [Link]
-
ResearchGate. Calculation of the birefringences of nematic liquid crystals at optical and infrared wavelengths. [Link]
-
PubChem. 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. [Link]
-
XR Pharmaceuticals Ltd. Birefringence in Liquid Crystals. [Link]
-
Sci-Hub. Dielectric investigation of the diamagnetic anisotropy and elasticity of 4-trans-4′-n-hexyl-cyclohexyl-isothiocyanatobenzene (6CHBT). [Link]
-
Tmaxlaboratory.com. Rotational Digital Viscometer with Touch Screen and Liquid Crystal Display. [Link]
-
AIP Publishing. Molecular dynamics simulation of a nematic liquid crystal. [Link]
-
Carl ROTH. Operating manual ABBE refractometer KERN ORT 1RS. [Link]
- Google Sites. Methods of Experimental Physics (MXP)
-
MDPI. Molecular Dynamics, Dielectric Properties, and Textures of Protonated and Selectively Deuterated 4′-Pentyl-4-biphenylcarbonitrile Liquid Crystal. [Link]
-
Drawell. Digital Rotational Viscometer - Why Choose it and How Does it Work. [Link]
-
Taylor & Francis Online. 4'-pentyl-4-cyanobiphenyl - 5CB. [Link]
-
Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. [Link]
-
ResearchGate. Molecular dynamics simulation of a nematic liquid crystal. [Link]
-
PubMed. Molecular Dynamics, Dielectric Properties, and Textures of Protonated and Selectively Deuterated 4'-Pentyl-4-biphenylcarbonitrile Liquid Crystal. [Link]
-
AIP Publishing. Calculation of the birefringences of nematic liquid crystals at optical and infrared wavelengths. [Link]
-
PubChem. 4-Cyano-4'-pentylbiphenyl. [Link]
-
Semantic Scholar. Molecular simulation of liquid crystals. [Link]
-
Influence of Electric Field on the Spectroscopic and Opto- electronic Properties of 10ABP: A DFT Study. [Link]
-
user manual. [Link]
-
iChemical. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, CAS No. 94412-40-5. [Link]
-
ResearchGate. Viscosity of 1-(trans-4-propylcyclohexyl)-4-isothiocyanatobenzene. [Link]
-
LAB Comercial. Digital rotational viscometer with measuring range from 10η to 10,000η. [Link]
-
Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in the nematic phase. [Link]
-
Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. [Link]
-
IJARST. Dielectric Anisotropy and optical birefringence calculations in thermotropic liquid crystals. [Link]
-
Molecular Simulation Approaches to the Study of Thermotropic and Lyotropic Liquid Crystals. [Link]
-
YouTube. Rotational Viscometer: Measurement of Dynamic Viscosity (Newtonian and Non-Newtonian Fluids). [Link]
-
Semantic Scholar. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. [Link]
Sources
- 1. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile | 94412-40-5 | Benchchem [benchchem.com]
- 2. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. macro.lsu.edu [macro.lsu.edu]
- 5. carlroth.com [carlroth.com]
- 6. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. ijarst.in [ijarst.in]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, a liquid crystal compound commonly utilized in various applications. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.
Understanding the Hazard Profile
Before initiating any disposal procedure, it is crucial to comprehend the inherent risks associated with 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile. While comprehensive toxicological data may be limited, related biphenyl and nitrile compounds exhibit specific hazards. According to available safety data, similar compounds are classified as harmful if swallowed and may cause skin and eye irritation[1][2]. The nitrile group (-CN) can be of particular concern, as some nitrile compounds can release hydrogen cyanide upon decomposition or reaction with certain chemicals. Therefore, treating this compound with a high degree of caution is a mandatory precautionary measure.
Key Hazard Considerations:
-
Oral Toxicity: Harmful if ingested[1].
-
Dermal and Eye Irritation: Potential for irritation upon contact[2].
-
Environmental: The long-term ecological impact of this compound is not fully characterized. Therefore, release into the environment must be strictly avoided.
Personal Protective Equipment (PPE): The First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when handling and disposing of this chemical. The following PPE is mandatory to minimize exposure risk:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, chemically resistant | To prevent skin contact. Nitrile offers good resistance to a range of chemicals. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard, long-sleeved | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To minimize the inhalation of any potential dust or aerosols. |
Disposal Procedures: A Step-by-Step Approach
The appropriate disposal method for 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile depends on the quantity and nature of the waste. The following workflows provide clear, actionable steps for common laboratory scenarios.
Disposal of Empty Containers and Residual Amounts
Empty containers that once held the compound must be managed as hazardous waste due to residual contamination.
Protocol for Empty Container Disposal:
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent used for rinsing is now considered hazardous waste and must be collected in a designated, properly labeled waste container.
-
Deface Label: Completely remove or deface the original product label on the empty container.
-
Dispose of Container: Dispose of the rinsed and de-labeled container according to your institution's guidelines for chemically contaminated solid waste.
Management of Small Spills (<5g)
Prompt and correct action is critical in the event of a small spill to prevent wider contamination and exposure.
Small Spill Cleanup Protocol:
-
Ensure Safety: Alert personnel in the immediate area and ensure proper ventilation.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[3][4].
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone or ethanol) and a cloth or paper towels. The cleaning materials are also considered hazardous waste and must be disposed of accordingly.
-
Label Waste: Seal and label the hazardous waste container with the chemical name and hazard information.
Handling of Large Spills and Bulk Quantities
For larger spills or the disposal of bulk quantities of the compound, it is imperative to follow a more stringent protocol and, in many cases, involve your institution's Environmental Health and Safety (EHS) department.
Large Spill and Bulk Disposal Protocol:
-
Evacuate and Isolate: Evacuate the immediate area and restrict access.
-
Contact EHS: Immediately notify your institution's EHS department for guidance and assistance.
-
Containment (if safe to do so): If you are trained and it is safe to do so, prevent the spread of the spill using absorbent booms or dikes.
-
Professional Cleanup: Allow trained hazardous waste personnel to manage the cleanup and disposal.
-
Packaging for Disposal: For bulk quantities of unused or waste product, ensure it is in a sealed, clearly labeled, and chemically compatible container. The waste must be disposed of through a licensed hazardous waste disposal service[5][6].
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile waste.
Caption: Decision workflow for the disposal of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.
Final Disposal Pathway: Incineration
For nitrile-containing organic compounds, high-temperature incineration is a common and effective final disposal method[5]. This process ensures the complete destruction of the compound, minimizing the risk of environmental contamination. All collected waste, including absorbed spill materials and contaminated PPE, should be consolidated and managed by a licensed hazardous waste disposal company that utilizes incineration facilities.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By understanding the hazards, diligently using personal protective equipment, and adhering to the detailed disposal protocols outlined in this guide, researchers can confidently manage this chemical waste stream, ensuring a safe and sustainable laboratory environment.
References
-
Clariant. (2017, April 24). Safety Data Sheet. Retrieved from [Link]
-
Quadralene Ltd. (n.d.). SAFETY DATA SHEET according to regulation (EC) No.1907/2006. Retrieved from [Link]
-
H.B. Fuller. (2004, July 12). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Soak Rochford. (n.d.). SAFETY DATA SHEET LIQUID CRYSTAL CONCENTRATE IBC. Retrieved from [Link]
-
Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?. Retrieved from [Link]
-
MDPI. (n.d.). Enantiomerization of Axially Chiral Biphenyls: Polarizable MD Simulations in Water and Butylmethylether. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). US20220106464A1 - Method for recycling nitrile rubber.
-
U.S. Environmental Protection Agency. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-(trans-4-pentylcyclohexyl)- - Substance Details. Retrieved from [Link]
-
Crystal Clean. (n.d.). Hazardous Waste Disposal and Removal. Retrieved from [Link]
-
Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Study on the waste liquid crystal display treatment: Focus on the resource recovery. Retrieved from [Link]
-
MDPI. (2022, November 13). Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems. Polymers. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 30). 8.1: Acid and Base Neutralization. Retrieved from [Link]
-
International Enviroguard. (2022, January 4). How to Recycle Nitrile Gloves. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Neutralization. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-hexyl- - Substance Details. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. soakrochford.co.uk [soakrochford.co.uk]
- 4. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile | 94412-40-5 | Benchchem [benchchem.com]
- 5. How to Dispose of Nitrile Gloves? - Earth Safe PPE [earthsafeppe.com]
- 6. crystal-clean.com [crystal-clean.com]
Navigating the Safe Handling of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile: A Guide for Laboratory Professionals
For researchers engaged in the nuanced fields of materials science and drug development, the proper handling of specialized chemical compounds is paramount. This guide provides an in-depth operational plan for the safe management of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile (CAS No. 61203-99-4), a substance with unique properties and specific safety considerations. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and logistical preparedness within your laboratory.
Understanding the Hazard Profile
4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[1] While comprehensive toxicological data is limited, the presence of a nitrile group and a biphenyl structure necessitates a cautious approach. Chronic exposure to similar compounds has suggested the potential for immunotoxic effects, warranting measures to minimize all routes of exposure.[2] Furthermore, this compound is incompatible with strong oxidizing agents, acids, bases, and certain metals, which can lead to hazardous reactions.[2]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a robust barrier against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Disposable Nitrile Gloves | Nitrile gloves offer good resistance to a range of chemicals.[3][4] It is crucial to inspect gloves for any signs of degradation before use. For prolonged tasks, consider double-gloving. Immediately remove and discard any contaminated gloves, and always wash hands thoroughly after handling the compound.[5] |
| Eyes & Face | Safety Goggles with Side Shields or a Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes and airborne particles.[6] A face shield should be worn over safety goggles when there is a significant risk of splashing.[6][7] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat made of a suitable chemical-resistant material should be worn to protect the skin and personal clothing from contamination.[6] |
| Respiratory | Use in a Well-Ventilated Area (e.g., Fume Hood) | All handling of the solid compound should be performed in a certified chemical fume hood to minimize the inhalation of dust or aerosols.[1] If a fume hood is not available or if there is a risk of generating aerosols outside of a hood, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used. Consult with your institution's environmental health and safety (EHS) department for specific respirator selection and fit-testing. |
Operational and Handling Plan
Adherence to a stringent operational workflow is critical for minimizing risk. The following diagram illustrates the key stages of handling 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, from preparation to disposal.
Caption: Workflow for Safe Handling of 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.
Step-by-Step Handling Procedures
-
Preparation:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.[1]
-
Don all required PPE as outlined in the table above.
-
Prepare your workspace within a certified chemical fume hood.
-
-
Handling:
-
When weighing or transferring the solid material, do so carefully to avoid the generation of dust.
-
Keep the container tightly sealed when not in use and store it in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
-
Be mindful of the compound's incompatibilities with strong oxidizing agents, acids, bases, and certain metals.[2]
-
-
Cleanup and Decontamination:
-
Thoroughly decontaminate all glassware and equipment that has come into contact with the compound.
-
Carefully remove and dispose of contaminated PPE in a designated waste container.
-
Wash hands and any exposed skin thoroughly after handling.
-
Spill Management Plan
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert:
-
Immediately alert others in the vicinity and evacuate the immediate area.
-
If the spill is large or involves a volatile substance, evacuate the entire lab and contact your institution's EHS department.
-
-
Containment and Cleanup (for minor spills by trained personnel):
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill by creating a dike around it with an inert absorbent material such as vermiculite or sand.
-
Carefully scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Disposal Protocol
All waste containing 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed container.
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[8] Do not dispose of this chemical down the drain or in regular trash.
Thermal Decomposition Considerations
By implementing these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, ensuring a safer laboratory environment for all personnel.
References
- ChemScene. (2022, January 9). Safety Data Sheet: 4-(Trans-4-propylcyclohexyl)benzonitrile.
- TCI Chemicals. (2025, November 7). SAFETY DATA SHEET: 3,4-Difluoro-4'-(trans-4-propylcyclohexyl)biphenyl.
- Benchchem. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.
- Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 4). Aldrich C104809 - SAFETY DATA SHEET.
- TCI America. (2018, July 6). SAFETY DATA SHEET: 4-Ethyl-4'-(trans-4-propylcyclohexyl)biphenyl.
- Benchchem. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile | 94412-40-5.
- University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
- TCI Chemicals. trans-4'-(4-Amylcyclohexyl)biphenyl-4-carbonitrile | 68065-81-6.
- PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from SafetyCulture Marketplace US website.
- Wellspring Meds. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
- University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
- Armbrust American. Are Nitrile Gloves Considered PPE?.
- TCI Chemicals. trans-4'-(4-Amylcyclohexyl)biphenyl-4-carbonitrile | 68065-81-6.
- Huateng Pharma. 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.
- ChemDad. trans-4'(4-n-Propylcyclohexyl)-3,4-difluor-1,1'-biphenyl(bch-3f.f).
- MDPI. (2023). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 15(1), 168.
- ChemScene. Safety Data Sheet: 4-(Trans-4-propylcyclohexyl)benzonitrile.
- International Atomic Energy Agency. (1963). Thermal decomposition of biphenyl.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile | 94412-40-5 | Benchchem [benchchem.com]
- 3. polycarbin.com [polycarbin.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 6. 4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, CAS No. 94412-40-5 - iChemical [ichemical.com]
- 7. Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
